TDI-10229
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-benzyl-1,5-dimethylpyrazol-3-yl)-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-10-12(8-11-6-4-3-5-7-11)15(21-22(10)2)13-9-14(17)20-16(18)19-13/h3-7,9H,8H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMTYSWGHKYXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TDI-10229
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10). By directly targeting sAC, this compound effectively modulates the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), thereby influencing a range of physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase is a unique and widely expressed intracellular enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] Unlike transmembrane adenylyl cyclases (tmACs), which are typically activated by G protein-coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues, most notably bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] This positions sAC as a critical sensor of the intracellular environment, playing key roles in various physiological functions, including sperm motility and capacitation, intraocular pressure regulation, and mitochondrial respiration.[2]
This compound: A Potent and Selective sAC Inhibitor
This compound was developed as a high-affinity inhibitor of sAC, demonstrating significant improvements in potency and drug-like properties over earlier sAC inhibitors.[3]
Biochemical and Cellular Potency
This compound exhibits nanomolar potency against human sAC in both biochemical and cellular assays.[3][4] Its inhibitory activity has been consistently demonstrated across multiple studies.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC₅₀ | 160 nM | In vitro sAC biochemical assay with purified human sAC protein | [5][6] |
| 158.6 nM | Standard in vitro sAC activity assay | [7][8] | |
| 195 nM | In vitro cyclase activity assay | [4][9][10] | |
| Cellular IC₅₀ | 92 nM | sAC-overexpressing rat 4-4 cells | [4][5][6] |
| 113.5 nM | sAC-overexpressing 4-4 cells | [7][8] |
Table 1: In Vitro and Cellular Potency of this compound
Selectivity Profile
A key attribute of this compound is its high selectivity for sAC over the nine isoforms of tmACs.[3][5][6] Furthermore, it has been screened against a broad panel of kinases and other drug targets, showing no significant off-target activity.[3][10] Specifically, this compound did not show appreciable activity against a panel of 310 kinases and 46 other well-known drug targets, including GPCRs, ion channels, and nuclear receptors.[3][10]
Pharmacokinetic Properties
Preclinical studies in mice have demonstrated that this compound is orally bioavailable and achieves systemic exposure levels sufficient for in vivo studies.[3]
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability | 59% | Mouse | Not Specified | [3] |
| Effect on Sperm Motility | Inhibited progressive and hyperactivated motility 2h post-dose | Mouse | 50 mg/kg (oral) | [5] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound
Mechanism of Action: Modulation of the sAC-cAMP Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of sAC, leading to a reduction in intracellular cAMP levels. cAMP is a ubiquitous second messenger that activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC).[1][11] By lowering cAMP levels, this compound attenuates the activity of both PKA and EPAC, thereby impacting a multitude of cellular processes.
Caption: The sAC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro sAC Biochemical Potency Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
Caption: Workflow for the in vitro sAC biochemical potency assay.
Protocol Details:
-
Enzyme: Purified recombinant human sAC protein.[7]
-
Buffer Conditions: Typically contains MgCl₂, CaCl₂, ATP, and NaHCO₃ to mimic physiological conditions and activate sAC.[7]
-
Inhibitor: this compound is serially diluted to generate a dose-response curve.
-
Substrate: ATP, often including a radiolabeled tracer like [α-³²P]ATP, is added to initiate the reaction.[7]
-
Detection: The amount of newly synthesized radiolabeled cAMP is quantified to determine the rate of the enzymatic reaction.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular sAC Activity Assay
This assay assesses the potency of an inhibitor in a cellular context, typically using cells that overexpress sAC.
Caption: Workflow for the cellular sAC activity assay.
Protocol Details:
-
Cell Line: A common cell line used is the 4-4 rat cell line, which overexpresses sAC.[5][6]
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulating cAMP production.
-
Stimulation: To measure sAC-dependent cAMP accumulation, phosphodiesterase (PDE) activity is often inhibited using a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of newly synthesized cAMP.
-
Detection: Intracellular cAMP levels are measured using commercially available kits, such as ELISA or HTRF-based assays.
-
Data Analysis: Similar to the biochemical assay, cellular IC₅₀ values are determined from the dose-response curve.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of soluble adenylyl cyclase. Its mechanism of action, centered on the reduction of intracellular cAMP levels through direct sAC inhibition, has been thoroughly investigated using a variety of in vitro and cellular assays. The favorable pharmacokinetic profile of this compound makes it a valuable tool for studying the physiological and pathophysiological roles of sAC in vivo and a promising lead compound for the development of novel therapeutics targeting sAC-mediated signaling pathways. This guide provides the foundational technical information for researchers to further explore the potential of this compound and the broader field of sAC pharmacology.
References
- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble adenylyl cyclase-mediated cAMP signaling and the putative role of PKA and EPAC in cerebral mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | cAMP | TargetMol [targetmol.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
TDI-10229 sAC inhibitor discovery and development
An In-depth Technical Guide to the Discovery and Development of the sAC Inhibitor TDI-10229
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[1] Unlike the more extensively studied G protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a key intracellular sensor of CO₂, bicarbonate, and pH.[1][2] The distinct localization and regulation of sAC implicate it in a variety of physiological processes, making it a compelling therapeutic target for several indications, including non-hormonal male contraception.[3][4][5]
The Imperative for a Novel sAC Inhibitor
Early exploration of sAC pharmacology was hampered by the limitations of first-generation inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and potential off-target effects on ATP/cAMP levels, confounding their utility as specific molecular probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of sAC but suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for thorough investigation of sAC-driven pharmacology in cellular or animal models.[6][3][5] This created a clear need for the development of potent, selective, and orally bioavailable sAC inhibitors to enable rigorous in vivo studies.
Discovery and Optimization of this compound
The development of this compound was achieved through a structure-based drug design strategy, building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene group in the precursor compounds with a phenyl ring, which contributed to the improved potency of this compound.[5] This strategic design process, aided by X-ray crystallography and computational tools, culminated in the identification of this compound, a compound with nanomolar inhibition of sAC in both biochemical and cellular assays.[3][4]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Cell Line |
| This compound | 160 - 195 | 92 - 102 | Human 4-4 cells |
| TDI-11861 | 3 | 7 | Human 4-4 cells |
Data sourced from multiple references.[4][7][8][9]
Table 2: Physicochemical Properties of this compound
| Parameter | Value |
| PAMPA Permeability (nm/s) | 274 |
| HPLC LogD (pH 7.4) | 2.9 |
| Kinetic Solubility (µg/mL) | 1.3 |
| Cytotoxicity (µM) | >20 |
Data sourced from reference[3].
Table 3: Mouse Pharmacokinetic Parameters of this compound (5 mg/kg, p.o.)
| Parameter | Value |
| Cₘₐₓ (µM) | 15.5 |
| AUC (µg·h/mL) | 94 |
| Mean Residence Time (MRT) (hours) | 3.95 |
| Bioavailability (%) | 59 |
Data sourced from references[3][7].
Table 4: Binding Kinetics of this compound to sAC (SPR Data)
| Parameter | Value |
| K D (nM) | 175.6 ± 23.7 |
| k on (1/ms) | 2.3 x 10⁵ |
| k off (1/s) | 55.8 x 10⁻³ |
| Residence Time (seconds) | 25 |
Data sourced from references[4][9].
Experimental Protocols
In Vitro sAC Biochemical Assay: The potency of this compound was determined using an in vitro adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP in the presence of the inhibitor. The reaction mixture typically contains purified sAC, ATP, Mg²⁺, Ca²⁺, and HCO₃⁻ to stimulate enzyme activity.[9] The amount of [³²P]cAMP produced is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.[9][10]
Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3][8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[9] The resulting cAMP levels are quantified, and IC₅₀ values are determined from concentration-response curves.[3][9]
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay used to predict passive membrane permeability. A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the membrane over a specific time is quantified to determine the permeability rate.[3]
Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, this compound was administered orally to mice.[3][7] Blood samples were collected at various time points, and the concentration of the compound in the plasma was measured, typically using liquid chromatography-mass spectrometry (LC-MS). These data were used to calculate key parameters such as maximum concentration (Cₘₐₓ), area under the curve (AUC), mean residence time (MRT), and oral bioavailability.[7]
Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics (association and dissociation rates) of this compound to purified, immobilized sAC protein.[4][11] The assay monitors changes in the refractive index at the surface of a sensor chip as the inhibitor binds to and dissociates from the target protein. This allows for the determination of the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K D).[4][9]
Visualizations
Caption: The sAC signaling pathway and its inhibition by this compound.
Caption: Workflow for the discovery and development of this compound.
Caption: this compound competitively inhibits sAC at the bicarbonate binding site.
Conclusion
The discovery and development of this compound represent a significant advancement in the study of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the critical deficiencies of earlier tool compounds.[3][5] this compound displays nanomolar inhibition in both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in vivo applications.[6][3][12] While subsequent research has focused on developing analogs with even longer residence times for specific applications like male contraception, this compound remains a vital chemical probe for interrogating sAC function in various physiological and disease models.[4][5][8] Its development has paved the way for a deeper understanding of sAC biology and its potential as a therapeutic target.
References
- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
TDI-10229: A Technical Overview of its Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-10229 is a potent and orally bioavailable small molecule inhibitor that has emerged as a critical tool for studying the physiological roles of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).[1][2] This document provides a comprehensive technical guide on the molecular target of this compound, its mechanism of action, and the detailed experimental protocols used to characterize its activity.
The Molecular Target: Soluble Adenylyl Cyclase (sAC/ADCY10)
The primary molecular target of this compound is soluble adenylyl cyclase (sAC) .[1][2] Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins in response to extracellular signals, sAC is a ubiquitously expressed intracellular enzyme that functions as a sensor for the cell's internal environment.[1] It is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a crucial role in the regulation of intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[1]
The sAC-mediated production of cAMP is involved in a diverse array of physiological processes, including sperm activation and motility, and intraocular pressure regulation.[1] Given its unique regulatory mechanism and distinct physiological roles, sAC has become an attractive therapeutic target for various conditions, including male contraception.[1]
Signaling Pathway of sAC
The signaling pathway initiated by sAC is fundamental to cellular function. Bicarbonate and calcium ions, acting as intracellular signals, bind to and activate sAC. This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP. The newly synthesized cAMP then binds to and activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein substrates, leading to various cellular responses. This compound acts by directly inhibiting the enzymatic activity of sAC, thereby reducing cAMP production and dampening the downstream signaling cascade.
Quantitative Data Summary
The inhibitory activity of this compound against sAC has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.
Table 1: In Vitro Biochemical Potency of this compound
| Parameter | Value (nM) | Assay Conditions |
| IC₅₀ | 195 | Purified recombinant human sAC protein in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[3] |
| IC₅₀ | 160 | Purified human sAC protein in an in vitro biochemical assay.[4] |
| IC₅₀ | ~200 | Purified human sAC protein.[3] |
Table 2: Cellular Activity of this compound
| Parameter | Value (nM) | Cell Line | Assay Conditions |
| IC₅₀ | 92 | Human 4-4 cells (HEK293 overexpressing sAC) | Measurement of cAMP accumulation.[2][4] |
| IC₅₀ | ~100 | 4-4 cells | Inhibition of cAMP accumulation after treatment with 500 µM IBMX for 5 minutes.[3] |
Table 3: Binding Kinetics of this compound to sAC
| Parameter | Value | Unit | Method |
| K_D | 176 | nM | Surface Plasmon Resonance (SPR) |
| k_on | 2.3 x 10⁵ | M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| k_off | 55.8 x 10⁻³ | s⁻¹ | Surface Plasmon Resonance (SPR) |
| Residence Time | 25 | s | Surface Plasmon Resonance (SPR)[5] |
Table 4: Mouse Pharmacokinetic Properties of this compound
| Parameter | Value | Unit | Dosing |
| C_max | 15.5 | µM | 5 mg/kg; p.o.[2] |
| AUC | 94 | µg·h/mL | 5 mg/kg; p.o.[2] |
| MRT | 3.95 | hours | 5 mg/kg; p.o.[2] |
| Bioavailability | 59 | % | p.o.[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro sAC Biochemical Potency Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified sAC.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.
-
Enzyme and Inhibitor Incubation: Add purified recombinant human sAC protein to the reaction mixture. Then, add varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of 50 mM EDTA.
-
cAMP Quantification: Measure the amount of cAMP produced. A common method is the "two-column" method, which involves the conversion of α-³²P labeled ATP to ³²P labeled cAMP, followed by purification of the radiolabeled cAMP using sequential Dowex and Alumina chromatography.[6]
-
Data Analysis: Plot the percentage of sAC activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular sAC Activity Assay
This assay measures the potency of this compound in a cellular context by quantifying its ability to inhibit sAC-dependent cAMP accumulation.
Protocol:
-
Cell Culture: Culture human 4-4 cells (HEK293 cells stably overexpressing sAC) in DMEM with 10% FBS in 24-well plates.
-
Inhibitor Pre-treatment: Replace the culture medium with fresh medium. Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.[7]
-
PDE Inhibition: Add 500 µM 3-isobutyl-1-methylxanthine (IBMX), a pan-phosphodiesterase inhibitor, to prevent cAMP degradation.[7]
-
Incubation: Incubate the cells for 5 minutes at 37°C.[7]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the total intracellular cAMP concentration using a commercially available ELISA kit (e.g., from Enzo Life Sciences).[6]
-
Data Analysis: Normalize the cAMP levels to the DMSO-treated control. Plot the normalized cAMP levels against the logarithm of the this compound concentration and fit the data to determine the cellular IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding and dissociation of this compound to sAC, providing kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Protocol:
-
sAC Immobilization: Covalently immobilize purified His-tagged sAC protein on a Series S Sensor NTA chip.
-
Buffer Preparation: Prepare a running buffer (TBS-P+) consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% (w/v) P20 Surfactant, supplemented with 1% DMSO.
-
Baseline Stabilization: Flow the running buffer over the sensor chip surface until a stable baseline is achieved.
-
Analyte Injection: Sequentially inject a series of concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) in the running buffer over the immobilized sAC for 120 seconds at a flow rate of 50 µL/min. This is the association phase.
-
Dissociation Phase: Flow the running buffer without the inhibitor over the chip for 600 seconds to monitor the dissociation of this compound from sAC.
-
Data Analysis: Subtract the responses from a reference channel (without immobilized protein). Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic constants (k_on, k_off, and K_D).
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
TDI-10229: An In-depth Technical Guide for Soluble Adenylyl Cyclase (sAC) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo tool compound TDI-10229, a potent and selective inhibitor of soluble adenylyl cyclase (sAC). This document details its mechanism of action, quantitative data on its potency and pharmacokinetics, and detailed experimental protocols for its use in sAC research.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a critical tool for the in vivo interrogation of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a crucial role in various physiological processes.[3][4] this compound was developed through structure-based drug design to improve upon earlier sAC inhibitors, offering enhanced potency and oral bioavailability.[1][5] Its development has provided researchers with a means to investigate the therapeutic potential of sAC inhibition in diverse areas, including male contraception and other signaling pathways.[2][6]
Mechanism of Action
This compound acts as a potent inhibitor of sAC by binding to the bicarbonate binding site of the enzyme.[1][7] This allosteric inhibition prevents the conformational changes necessary for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8] By blocking the production of cAMP, this compound effectively dampens the downstream signaling cascades mediated by this crucial second messenger.[1][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Biochemical IC₅₀ | 195 nM | Human | Purified sAC enzyme assay | [9] |
| Biochemical IC₅₀ | 160 nM | Human | In vitro sAC biochemical assay | [7] |
| Cellular IC₅₀ | 92 nM | Human | sAC-overexpressing 4-4 cells | [7][9] |
Table 2: In Vivo Mouse Pharmacokinetics of this compound
| Parameter | Value | Dosing Route | Vehicle | Reference |
| Cₘₐₓ | 15.5 µM | Oral (p.o.), 5 mg/kg | Not specified | [9] |
| AUC | 94 µg·h/mL | Oral (p.o.), 5 mg/kg | Not specified | [9] |
| MRT | 3.95 hours | Oral (p.o.), 5 mg/kg | Not specified | [9] |
| Oral Bioavailability (F) | 59% | Oral (p.o.) | Not specified | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the context of this compound's application.
Caption: sAC signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating a novel sAC inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from published research.[1][7][8]
In Vitro Biochemical sAC Inhibition Assay
This assay measures the direct inhibitory effect of this compound on purified sAC enzyme activity.
Materials:
-
Purified recombinant human sAC protein
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, 4 mM MgCl₂, 40 mM NaHCO₃
-
ATP solution
-
[α-³²P]ATP (for radioactive detection) or a fluorescent cAMP detection kit
-
Stop Solution (e.g., 1% SDS)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of purified sAC enzyme solution to each well.
-
Pre-incubate the plate at 30°C for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing ATP and a tracer amount of [α-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 50 µL of Stop Solution.
-
Quantify the amount of [³²P]cAMP produced using standard chromatography methods (e.g., Dowex and alumina columns) and liquid scintillation counting, or by using a commercial non-radioactive cAMP detection kit.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based sAC Activity Assay
This assay evaluates the potency of this compound in a cellular context, typically using cells that overexpress sAC.
Materials:
-
Human 4-4 cells (or other suitable cell line) stably overexpressing sAC
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound stock solution (in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Seed the sAC-overexpressing cells into 96-well plates and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add IBMX to all wells to a final concentration of 500 µM to inhibit cAMP degradation by phosphodiesterases.
-
Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration in the cell lysates.
-
Calculate the percent inhibition of cAMP accumulation for each this compound concentration.
-
Determine the cellular IC₅₀ value by plotting the data and fitting to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound formulation for oral (p.o.) and intravenous (i.v.) administration
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing.
-
Administer this compound to two groups of mice: one via oral gavage and the other via intravenous injection (for bioavailability determination). A typical oral dose is 5 mg/kg.[9]
-
Collect blood samples (approximately 20-30 µL) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the saphenous vein or via cardiac puncture for a terminal sample.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Extract this compound from the plasma samples, standards, and QCs using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ, AUC, MRT, and oral bioavailability.
Conclusion
This compound is a well-characterized and valuable tool for researchers investigating the physiological and pathological roles of soluble adenylyl cyclase. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro, cellular, and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of sAC biology and its potential as a therapeutic target.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
TDI-10229: A Technical Guide to its Application in Male Contraception Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), and its pioneering role in the research and development of on-demand, non-hormonal male contraception. This document details the mechanism of action, quantitative efficacy, pharmacokinetic profile, and key experimental protocols related to this compound, offering a comprehensive resource for professionals in the field.
Introduction: The Dawn of On-Demand Male Contraception
The quest for reversible, non-hormonal male contraceptives has identified soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, as a critical target. sAC is essential for sperm motility and maturation, and its inhibition presents a promising strategy for contraception.[1][2] this compound emerged from structure-assisted drug design as a potent small molecule inhibitor of sAC, demonstrating the potential to temporarily render sperm immotile, thereby preventing fertilization.[2] This guide explores the foundational research that has established this compound as a key tool compound in advancing the concept of an "on-demand" male contraceptive pill.
Mechanism of Action: Targeting Sperm Motility at its Source
This compound functions by directly inhibiting the enzymatic activity of soluble adenylyl cyclase. sAC is a unique intracellular enzyme that acts as a sensor for bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1] Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, which activates sAC to produce the second messenger cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP is a critical step in the initiation of sperm capacitation, a series of physiological changes that enable a sperm to fertilize an egg, including the hyperactivation of motility.
By binding to sAC, this compound blocks the production of cAMP, thereby preventing the downstream signaling cascade that leads to sperm motility and capacitation.[2] This inhibition is reversible, offering the potential for a contraceptive effect that is rapid in onset and offset.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its efficacy, binding kinetics, and pharmacokinetic properties.
Table 1: In Vitro Efficacy and Binding Characteristics of this compound
| Parameter | Value | Species | Assay Conditions |
| Biochemical IC₅₀ | 160 nM | Human | Purified recombinant sAC protein with 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.[1] |
| Binding Affinity (Kᴅ) | 176 nM | Human | Surface Plasmon Resonance (SPR) with immobilized sAC protein.[1] |
| Association Rate (kₐ) | 2.3 x 10⁵ M⁻¹s⁻¹ | Human | Surface Plasmon Resonance (SPR).[1] |
| Dissociation Rate (kᴅ) | 55.8 x 10⁻³ s⁻¹ | Human | Surface Plasmon Resonance (SPR).[1] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| Cellular IC₅₀ | 102 nM | sAC-overexpressing rat 4-4 cells | 500 µM IBMX for 5 minutes.[1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 59% | Oral (p.o.) |
| Cₘₐₓ (5 mg/kg p.o.) | 15.5 µM | Oral (p.o.) |
| AUC (5 mg/kg p.o.) | 94 µg·h/mL | Oral (p.o.) |
| Mean Residence Time | 3.95 hours | Oral (p.o.) |
Selectivity and Safety Profile
This compound has demonstrated high selectivity for sAC over the nine transmembrane adenylyl cyclases (tmACs). This is a critical feature, as tmACs are involved in a wide range of physiological processes, and off-target inhibition could lead to undesirable side effects. In addition to its selectivity, this compound was found to be non-cytotoxic at concentrations up to 20 µM (over 200-fold its cellular IC₅₀) and showed no significant activity against a panel of 310 kinases and 46 other common drug targets.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
In Vitro sAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified sAC protein.
Methodology:
-
Purified recombinant human sAC protein is used.
-
The assay is conducted in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻ to ensure physiological activation of the enzyme.[1]
-
This compound is serially diluted to a range of concentrations and pre-incubated with the sAC enzyme.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The amount of cAMP produced is measured, typically using a competitive immunoassay or radioactive labeling.
-
The concentration-response curve is plotted, and the IC₅₀ value is calculated using non-linear regression.
Cellular cAMP Accumulation Assay
Objective: To determine the IC₅₀ of this compound in a cellular context.
Methodology:
-
sAC-overexpressing rat 4-4 cells are cultured in appropriate media.
-
Cells are pre-treated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500 µM IBMX, for 5 minutes to prevent the degradation of cAMP.[1]
-
Cells are then treated with varying concentrations of this compound.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable cAMP assay kit.
-
The results are normalized to a DMSO-treated control, and the IC₅₀ is determined from the resulting concentration-response curve.[1]
Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (association and dissociation rates) and affinity of this compound to sAC.
Methodology:
-
Purified human sAC protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the sensor chip, allowing for the measurement of the association phase.
-
A buffer without this compound is then flowed over the chip to measure the dissociation phase.
-
The binding response is measured in real-time as a change in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ).[1]
In Vivo Contraception Study in Mice (Generalized Protocol)
Objective: To assess the contraceptive efficacy of orally administered this compound in a mouse model.
Methodology: Note: While in vivo studies with this compound have been conducted, much of the detailed published methodology focuses on its more potent successor, TDI-11861. The following is a generalized protocol based on the available information for sAC inhibitors.
-
Animals: Adult, sexually mature male and female mice are used.
-
Drug Administration: Male mice are administered a single oral dose of this compound (e.g., 50 mg/kg) or a vehicle control.[2]
-
Mating: At a specified time point after administration (e.g., 2 hours), each male mouse is paired with a receptive female for a defined mating period.
-
Endpoint Assessment:
-
Sperm Motility: A cohort of treated male mice can be euthanized at various time points post-administration to assess sperm motility from the cauda epididymis.
-
Contraceptive Efficacy: Mated females are monitored for pregnancy. The number of pregnancies and litter sizes in the this compound-treated group are compared to the vehicle-treated control group.
-
-
Reversibility: The return of fertility in male mice is assessed in subsequent mating trials after the drug has cleared.
Mandatory Visualizations
Signaling Pathway of sAC in Sperm Capacitation
Caption: The signaling cascade of sAC in sperm capacitation and the inhibitory action of this compound.
Experimental Workflow for In Vivo Contraceptive Efficacy
References
The Pharmacological Profile of TDI-10229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC or ADCY10).[1][2][3][4][5] Developed through structure-based drug design as an advancement from earlier inhibitors like LRE1, this compound serves as a crucial chemical probe for elucidating the physiological and pathological roles of sAC.[4][5] This enzyme, unlike transmembrane adenylyl cyclases (tmACs), is a cytosolic and mitochondrial sensor for bicarbonate, CO2, and pH, playing a vital role in numerous cellular signaling pathways.[6] Its involvement in sperm motility and capacitation has made it a key target for the development of non-hormonal contraceptives.[7][8][9] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, selectivity, binding kinetics, and pharmacokinetic profile, along with detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the bicarbonate binding site of soluble adenylyl cyclase.[10] This allosteric inhibition prevents the conformational changes necessary for the conversion of ATP to cyclic AMP (cAMP), thereby downregulating sAC-mediated signaling pathways.[11][12] The crystal structure of this compound in complex with sAC (PDB ID: 7OVD) has been resolved, providing detailed insights into its binding mode and facilitating the structure-activity relationship (SAR) studies that led to its development.[10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Biochemical Activity Assay | Soluble Adenylyl Cyclase (sAC) | Human | 160 - 195 | [1][10][12] |
| Cellular Activity Assay | Soluble Adenylyl Cyclase (sAC) | Human (in rat 4-4 cells) | 92 - 102 | [10][12] |
Table 2: Binding Kinetics and Affinity of this compound for Human sAC
| Parameter | Value | Unit | Method | Reference |
| Association Rate (k_on) | 2.3 x 10^5 | M⁻¹s⁻¹ | SPR | [12] |
| Dissociation Rate (k_off) | 55.8 x 10⁻³ | s⁻¹ | SPR | [12] |
| Dissociation Constant (K_D) | 176.0 | nM | SPR | [10][12] |
| Residence Time (1/k_off) | ~25 | seconds | SPR | [10] |
Table 3: Selectivity Profile of this compound
| Target Class | Details | Outcome | Reference |
| Transmembrane Adenylyl Cyclases (tmACs) | High selectivity for sAC over tmAC isoforms 1-9. | No significant inhibition of tmACs. | [10][13] |
| Kinases | Panel of 310 kinases. | No appreciable activity. | [4][13] |
| Other Drug Targets | Panel of 46 targets including GPCRs, ion channels, and nuclear receptors. | No appreciable activity. | [4][13] |
| Cytotoxicity | Tested up to 20 µM in cells. | Not cytotoxic at concentrations 200-fold above its cellular IC50. | [4][13] |
Table 4: Mouse Pharmacokinetic Profile of this compound
| Parameter | Value | Unit | Dosing | Reference |
| Cmax | 15.5 | µM | 5 mg/kg, p.o. | [1][14] |
| AUC | 94 | µg·h/mL | 5 mg/kg, p.o. | [1][14] |
| MRT | 3.95 | hours | 5 mg/kg, p.o. | [1][14] |
| Oral Bioavailability (F) | 59 | % | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro sAC Biochemical Activity Assay
This assay quantifies the enzymatic activity of purified sAC in the presence of an inhibitor by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Purified, truncated human sAC protein (sACt).[15]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM NaHCO₃, 3 mM DTT.[12][15]
-
Substrate Mix: 1 mM ATP supplemented with [α-³²P]ATP.[12][15]
-
This compound stock solution in DMSO.
-
Dowex and Alumina columns for cAMP separation.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, pre-incubate the purified sACt protein with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 30°C.[1]
-
Initiate the enzymatic reaction by adding the Substrate Mix to the pre-incubated enzyme-inhibitor solution. The final reaction volume is typically 100 µL.[1]
-
Incubate the reaction mixture for 30 minutes at 30°C.[1]
-
Stop the reaction and separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using a two-column chromatography method (Dowex and Alumina columns).
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cellular sAC Activity Assay (cAMP Accumulation)
This assay measures the ability of this compound to inhibit sAC activity within a cellular context by quantifying the accumulation of intracellular cAMP.
Materials:
-
Human "4-4 cells" (HEK293 cells stably overexpressing sACt).[1]
-
Cell Culture Medium: DMEM supplemented with 10% FBS.[1]
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[1][15]
-
This compound stock solution in DMSO.
-
cAMP detection kit (e.g., ELISA-based).[1]
Procedure:
-
Seed 1 x 10⁵ "4-4 cells" per well in a 24-well plate and incubate for 24 hours at 37°C with 5% CO₂.[1]
-
One hour prior to the assay, replace the culture medium with fresh medium.[1]
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.[1][15]
-
Induce cAMP accumulation by adding 500 µM IBMX to each well.[1][15]
-
Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.[15]
-
Quantify the intracellular cAMP concentration in the cell lysates using a commercial cAMP ELISA kit according to the manufacturer's instructions.[1]
-
Normalize the cAMP levels to the DMSO-treated control and plot against the logarithm of this compound concentration to determine the cellular IC50 value.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time association and dissociation of this compound from immobilized sAC, allowing for the determination of binding kinetic parameters.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Highly purified, C-terminal His6-tagged sACt protein for immobilization.[11]
-
Running Buffer: TBS-P+ (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).[11]
-
This compound solutions at various concentrations in running buffer with 1% DMSO.[11]
-
Standard amine coupling reagents (EDC, NHS) and ethanolamine for surface chemistry.
Procedure:
-
Immobilize the purified sACt protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared in parallel without protein immobilization to subtract non-specific binding.[11]
-
Equilibrate the chip surface with running buffer.
-
Perform single-cycle kinetics by injecting a series of increasing concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) sequentially over the sAC and reference flow cells.[11]
-
Monitor the association of this compound to sAC in real-time as an increase in the response units (RU).
-
After the final concentration injection, switch back to the running buffer to monitor the dissociation phase.[11]
-
Regenerate the sensor surface if necessary.
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.[11]
-
Fit the resulting sensorgram data to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes related to this compound.
Caption: sAC signaling pathway and inhibition by this compound.
Caption: Workflow for the pharmacological evaluation of this compound.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization | bioRxiv [biorxiv.org]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]
- 9. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
TDI-10229: A Technical Guide to a Potent and Selective Chemical Probe for Soluble Adenylyl Cyclase (ADCY10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is insensitive to G-protein regulation and is instead activated by bicarbonate and calcium ions, positioning it as a critical sensor of the intracellular environment. The development of potent and selective chemical probes is essential for dissecting the multifaceted roles of ADCY10 in cellular signaling and for validating it as a therapeutic target. This technical guide provides an in-depth overview of TDI-10229, a nanomolar inhibitor of ADCY10, intended to serve as a comprehensive resource for researchers in academia and industry. This guide details the biochemical and cellular activity of this compound, its selectivity profile, pharmacokinetic properties, and provides detailed protocols for its use in key experimental assays.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (ADCY10).[1][2] It was developed through structure-based drug design, optimizing a previously identified sAC inhibitor, LRE1, to improve potency and pharmacokinetic properties.[2][3] this compound binds to the bicarbonate binding site of ADCY10, thereby preventing its activation and subsequent cAMP production.[2] Its favorable characteristics make it a valuable tool for in vitro and in vivo studies to elucidate the physiological and pathological roles of ADCY10.
ADCY10 Signaling Pathway
ADCY10 is a ubiquitously expressed enzyme that plays a crucial role in various physiological processes by catalyzing the conversion of ATP to cAMP.[2] The primary activator of ADCY10 is the bicarbonate ion (HCO3-), which directly binds to the enzyme.[4][5] This positions ADCY10 as a cellular sensor for CO2, HCO3-, and pH.[6][7] The cAMP generated by ADCY10 can then activate downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn modulate a wide array of cellular functions including gene expression, metabolism, and ion channel activity.[4][8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| Biochemical Activity | ADCY10 (sAC) | Human | 195 | [9] |
| Cellular Activity | ADCY10 (sAC) | Human (4-4 cells) | 92 | [9] |
| Cellular Activity | ADCY10 (sAC) | Rat (4-4 cells) | 113.5 | [10] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Screened | Activity | Reference(s) |
| Kinases | 310 | No appreciable activity | [2] |
| GPCRs, Ion Channels, Nuclear Receptors | 46 | No appreciable activity | [2] |
| Transmembrane Adenylyl Cyclases (tmACs) | Not specified | High selectivity for sAC over tmACs | [2] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | Mean Residence Time (h) | Oral Bioavailability (%) | Reference(s) |
| Oral (p.o.) | 20 | 15.5 | 94 | 3.95 | 59 | [2] |
| Intraperitoneal (i.p.) | 20 | 45 | 72 | 2.82 | - | [2] |
Table 4: Binding Kinetics of this compound to Human ADCY10 (SPR)
| Temperature (°C) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Residence Time (s) | Reference(s) |
| 25 | Not specified | Not specified | Not specified | 25 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro ADCY10 (sAC) Activity Assay (Biochemical Potency)
This protocol is based on the classical "two-column" method to quantify the conversion of radiolabeled ATP to cAMP.[1]
Workflow Diagram:
Materials:
-
Purified human ADCY10 (sAC) protein
-
This compound
-
Assay Buffer: 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, and 40 mM NaHCO₃
-
α-³²P labeled ATP
-
Dowex and Alumina chromatography columns
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in the desired concentration range.
-
In a reaction tube, incubate approximately 5 nM of purified ADCY10 protein with the different concentrations of this compound in the assay buffer.
-
Initiate the enzymatic reaction by adding α-³²P labeled ATP (approximately 1,000,000 counts per minute).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
Separate the generated ³²P-labeled cAMP from unreacted ATP and other nucleotides using sequential Dowex and Alumina column chromatography.
-
Elute the purified ³²P-cAMP and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.
Cellular ADCY10 (sAC) Activity Assay (Cellular Potency)
This protocol measures the accumulation of cAMP in HEK293 cells overexpressing ADCY10 (4-4 cells).[10]
Workflow Diagram:
Materials:
-
HEK293 cells stably overexpressing ADCY10 (4-4 cells)
-
DMEM with 10% FBS
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Seed 1 x 10⁵ 4-4 cells per well in a 24-well plate and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.
-
One hour before the assay, replace the medium with 300 µL of fresh medium.
-
Preincubate the cells with various concentrations of this compound or vehicle (e.g., 0.7% DMSO) for 10 minutes at 37°C.
-
Stimulate cAMP accumulation by adding a pan-phosphodiesterase (PDE) inhibitor such as IBMX to a final concentration of 500 µM.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., competitive ELISA or HTRF).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the cellular IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the general procedure for determining the binding kinetics of this compound to immobilized ADCY10 using SPR.[10]
Workflow Diagram:
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified human ADCY10 (sAC) protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified ADCY10 protein onto the surface of an SPR sensor chip using standard amine coupling chemistry or other appropriate methods.
-
Prepare a series of this compound dilutions in the running buffer. The concentration range should span below and above the expected KD value (e.g., 19.5 nM to 5000 nM for this compound).[1]
-
Perform a binding analysis cycle for each concentration of this compound, which includes:
-
Association Phase: Inject the this compound solution over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period to monitor the binding event in real-time.
-
Dissociation Phase: Switch back to flowing only the running buffer over the sensor surface to monitor the dissociation of the this compound-ADCY10 complex.
-
-
Between cycles, regenerate the sensor surface if necessary to remove any bound analyte, using a regeneration solution that does not denature the immobilized protein.
-
Subtract the signal from a reference flow cell (without immobilized protein or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (KD).
Limitations and Considerations
While this compound is a highly valuable chemical probe for studying ADCY10, it is important to be aware of its limitations:
-
Modest Affinity and Fast Off-Rate: this compound has a residence time of approximately 25 seconds on the ADCY10 protein.[3][10] This relatively fast off-rate may be a limitation in certain experimental contexts, particularly for in vivo applications where sustained target engagement is required.[3]
-
Concentration-Dependent Selectivity: As with any chemical probe, the high selectivity of this compound is concentration-dependent. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
-
Use of a Negative Control: For rigorous interpretation of experimental results, it is recommended to use a structurally related but inactive control compound alongside this compound to control for potential off-target or non-specific effects.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for ADCY10. Its nanomolar inhibitory activity in both biochemical and cellular assays, coupled with its oral bioavailability, makes it an indispensable tool for the scientific community. This technical guide provides the essential information and detailed protocols to enable researchers to effectively utilize this compound in their studies to further unravel the complex biology of ADCY10 and to explore its potential as a therapeutic target in various diseases. Careful consideration of its limitations and the use of appropriate controls will ensure the generation of robust and reliable data.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Significance of the Adcy10-Dependent Intracellular cAMP Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updating the Mechanism of Bicarbonate (HCO3-) Activation of Soluble Adenylyl Cyclase (sAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of human soluble adenylyl cyclase reveal mechanisms of catalysis and of its activation through bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Methodological & Application
Application Notes and Protocols for TDI-10229 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-10229 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is an intracellular enzyme that acts as a sensor for bicarbonate (HCO3-) and calcium ions (Ca2+), playing a crucial role in various physiological processes by producing the second messenger cyclic AMP (cAMP).[3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate sAC signaling pathways and for screening potential sAC inhibitors.
Mechanism of Action
This compound inhibits the enzymatic activity of sAC, thereby reducing the intracellular production of cAMP.[1] The sAC signaling cascade is initiated by the activation of sAC by intracellular bicarbonate and calcium. Activated sAC then catalyzes the conversion of ATP to cAMP. This newly synthesized cAMP can then activate downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a multitude of cellular functions.[3][5][6]
Data Presentation
The inhibitory activity of this compound on sAC has been quantified in various assays. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| Biochemical Activity Assay | Purified sAC | Human | 158.6 - 195 | [1][7][8] |
Table 2: Cellular Potency of this compound in sAC-Overexpressing Cells
| Cell Line | Description | Assay Type | IC50 (nM) | Reference(s) |
| 4-4 Cells | HEK293 cells stably overexpressing sAC | cAMP Accumulation Assay | 92 - 113.5 | [7][8][9] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based sAC Activity Assay
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay using HEK293 cells stably overexpressing sAC (referred to as "4-4 cells"). The assay measures the accumulation of cAMP in response to sAC activity in the presence of a phosphodiesterase (PDE) inhibitor.
Materials:
-
4-4 cells (HEK293 stably overexpressing sAC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
0.1 M HCl
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
96-well cell culture plates (white, clear-bottom for fluorescence if applicable)
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture 4-4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 20,000 - 30,000 cells per well in 200 µL of medium.[10]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay medium (e.g., Opti-MEM or serum-free DMEM) to achieve a range of final concentrations for the dose-response curve. A typical concentration range could be from 1 nM to 10 µM.
-
Prepare a stock solution of IBMX in DMSO and then dilute it in the assay medium to the desired final concentration (e.g., 500 µM).
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 200 µL of PBS.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Add the IBMX solution to all wells to inhibit PDE activity and allow cAMP to accumulate.
-
Incubate for a further 5-10 minutes at 37°C.[11]
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium from the wells.
-
Lyse the cells by adding 100 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Mandatory Visualizations
Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound in a Cell-Based sAC Assay.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Soluble adenylyl cyclase-mediated cAMP signaling and the putative role of PKA and EPAC in cerebral mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TDI-10229 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] It demonstrates nanomolar inhibition of sAC in both biochemical and cellular assays, making it a valuable tool for in vivo interrogation of sAC-mediated biological processes.[1][2][3][4] These application notes provide an overview of recommended dosages, administration routes, and detailed protocols for utilizing this compound in mouse studies, based on currently available data.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Dosage | Administration Route | Vehicle | Study Type | Reference |
| 5 mg/kg | Oral (p.o.) | Not specified | Pharmacokinetic Analysis | [2] |
| 20 mg/kg | Oral (p.o.) | Not specified | Pharmacokinetic Analysis | [2] |
| 50 mg/kg | Oral (p.o.) | DMSO:PEG 400:PBS (1:4:5) | Efficacy (Sperm Motility) | [5] |
| 50 mg/kg | Intraperitoneal (i.p.) | DMSO:PEG 400:PBS (1:4:5) | Efficacy (Sperm Motility) | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dosage | Administration Route | Cmax (µM) | AUC (µg·h/mL) | Mean Residence Time (h) | Bioavailability (%) | Reference |
| 5 mg/kg | Oral (p.o.) | 15.5 | 94 | 3.95 | 59% | [1][2] |
| 20 mg/kg | Oral (p.o.) | 15.5 | 94 | 3.95 | Not specified | [2] |
Signaling Pathway
This compound acts as an inhibitor of soluble adenylyl cyclase (sAC). sAC is a unique source of the second messenger cyclic AMP (cAMP) that, unlike transmembrane adenylyl cyclases (tmACs), is regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Upon activation, sAC converts adenosine triphosphate (ATP) to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, modulating a variety of cellular functions.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a this compound solution for oral or intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG 400, and PBS in a 1:4:5 ratio (e.g., for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG 400, and 500 µL PBS).
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound.
-
Sequentially add the PEG 400 and then the PBS, vortexing after each addition to ensure a homogenous solution.
-
-
Final Volume: Adjust the final volume with the complete vehicle solution if necessary.
-
Storage: It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: In Vivo Efficacy Study - Assessment of Sperm Motility
This protocol outlines a procedure to assess the in vivo efficacy of this compound on sperm motility in mice following a single dose.
Materials:
-
Male mice (e.g., C57BL/6, 8-12 weeks old)
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle solution (control)
-
Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)
-
Surgical tools for dissection
-
Sperm collection and analysis reagents (e.g., Human Tubal Fluid medium)
-
Computer-Assisted Sperm Analysis (CASA) system
References
- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of soluble adenylyl cyclase in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of TDI-10229 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of TDI-10229 in dimethyl sulfoxide (DMSO). This compound is a potent, orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10) used in biochemical and cellular assays.[1][2][3][4] Adherence to this protocol is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.
Chemical and Physical Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₆ClN₅ | [2] |
| Molecular Weight | 313.78 g/mol | [2][5] |
| CAS Number | 2810887-45-5 | [1][2] |
| Appearance | White to off-white solid powder | [5] |
| Solubility in DMSO | 125 mg/mL (398.37 mM) | [1][2][4] |
| Storage (Solid Powder) | 3 years at -20°C or 2 years at 4°C | [2] |
| Storage (Stock Solution) | 6 months at -80°C or 1 month at -20°C | [1][2][4] |
Signaling Pathway of this compound
This compound acts as an inhibitor of soluble adenylyl cyclase (sAC). This enzyme is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular signaling pathways. By inhibiting sAC, this compound effectively reduces the intracellular levels of cAMP.
Caption: Mechanism of this compound inhibiting sAC-mediated cAMP production.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound solid powder (CAS: 2810887-45-5)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (precision of at least 0.1 mg)
-
Sterile, amber, or light-protecting microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
3.2 Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3 Calculation of Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 10 mM x 1 mL x 313.78 g/mol / 1000
-
Mass (mg) = 3.138 mg
-
3.4 Step-by-Step Procedure
-
Acclimation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out 3.14 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Ultrasonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2][4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected vials.[1][4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2][4]
Experimental Workflow
The following diagram outlines the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for In Vivo Administration of TDI-10229
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4][5] As a key enzyme in intracellular signaling, sAC is regulated by bicarbonate and calcium ions and plays a crucial role in various physiological processes.[1][2][6][7] this compound's ability to selectively inhibit sAC makes it a valuable tool for in vivo research in areas such as male contraception and the regulation of intraocular pressure.[8][9][10] These application notes provide detailed protocols for the in vivo administration of this compound, summarize its pharmacokinetic properties, and illustrate its mechanism of action.
Data Presentation
Pharmacokinetic Properties of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in mice following a single oral or intraperitoneal dose.
| Parameter | Oral Administration (20 mg/kg) | Intraperitoneal Administration (20 mg/kg) |
| Cmax (μM) | 15.5 | 45 |
| AUC (μM·h) | 94 | 72 |
| MRT (h) | 3.95 | 2.82 |
| Bioavailability | 59% | - |
| Data sourced from Fushimi et al., 2021.[4] |
In Vivo Efficacy of this compound
| Application | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Male Contraception | Mouse | Oral | 50 mg/kg | Inhibition of sperm motility | Balbach et al., 2023 |
| Intraocular Pressure | Mouse | Topical/Systemic | Not Specified | Elevated intraocular pressure | Gandhi et al., 2023[8] |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO is recommended.[3]
-
Vehicle Preparation: In a sterile microcentrifuge tube, combine the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Formulation:
-
To prepare 1 mL of the final dosing solution, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 400 µL of PEG300.[3]
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[3]
-
Vortex the final solution until it is homogeneous and clear.
-
-
Storage: It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Protocol for Oral Gavage Administration in Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer. The recommended dosing volume is typically 5-10 mL/kg.
-
Calculate the required volume based on the desired dose (e.g., 5 mg/kg or 50 mg/kg) and the concentration of your prepared solution.
-
-
Restraint:
-
Properly restrain the mouse to ensure its safety and the accuracy of the administration. Scruffing the mouse by grasping the loose skin over the shoulders is a common and effective method.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouse's mouth, directing it towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, do not force it.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Soluble Adenylyl Cyclase (sAC) Signaling Pathway
Caption: sAC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Administrationdot
References
- 1. Role of the bicarbonate-responsive soluble adenylyl cyclase in pH sensing and metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicarbonate-responsive “soluble” adenylyl cyclase defines a nuclear cAMP microdomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]
Cell lines for testing TDI-10229 efficacy (e.g., human 4-4 cells)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-10229 is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).[1][2] sAC is a unique intracellular enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[3][4] Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate and calcium ions and plays crucial roles in various physiological processes. This compound exhibits nanomolar inhibition of sAC in both biochemical and cellular assays, making it a valuable tool for studying sAC-mediated signaling and a potential therapeutic agent.[5][6][7]
These application notes provide detailed protocols for testing the efficacy of this compound in relevant cell lines, focusing on cell viability and target engagement through cAMP measurement.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the active site of soluble adenylyl cyclase (sAC), thereby preventing the conversion of ATP to cAMP. This leads to a reduction in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
Recommended Cell Lines
The selection of an appropriate cell line is critical for evaluating the efficacy of this compound. Based on available data, the following cell lines are recommended:
-
Human 4-4 cells: This cell line has been used to demonstrate the cellular permeability and potency of this compound.[1][8]
-
sAC-overexpressing rat 4-4 cells: These cells provide a robust system for studying the specific inhibitory effects of this compound on its target, soluble adenylyl cyclase.[9]
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potency of this compound.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Purified Human sAC Protein | 160 nM | [9] |
| Biochemical Assay | Soluble Adenylyl Cyclase (sAC) | 195 nM | [1][2] |
| Cellular Assay | Human 4-4 cells | 92 nM | [1][8] |
| Cellular Assay | sAC-overexpressing rat 4-4 cells | 92 nM | [9] |
Experimental Protocols
Two key experimental approaches are recommended to assess the efficacy of this compound: a cell viability assay to determine its cytotoxic or cytostatic effects, and a cAMP measurement assay to confirm target engagement.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to measure the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human 4-4 or sAC-overexpressing rat 4-4 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Measurement of Intracellular cAMP Levels using ELISA
This protocol measures the direct effect of this compound on its target by quantifying the levels of intracellular cAMP.
Materials:
-
Human 4-4 or sAC-overexpressing rat 4-4 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Forskolin (optional, as a positive control to stimulate adenylyl cyclases)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours as described in Protocol 1.
-
Pre-treat the cells with 0.5 mM IBMX for 30 minutes to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 1 hour). Include a vehicle control.
-
(Optional) For a positive control, stimulate a set of wells with a known adenylyl cyclase activator like forskolin.
-
-
Cell Lysis:
-
After treatment, carefully remove the medium.
-
Add the cell lysis buffer provided in the cAMP ELISA kit to each well.
-
Incubate for the time recommended by the kit manufacturer to ensure complete cell lysis.
-
-
cAMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's instructions.[7][10][11] This typically involves:
-
Adding cell lysates and cAMP standards to the antibody-coated plate.
-
Adding an HRP-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for cAMP inhibition.
-
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in cell lines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. abcam.cn [abcam.cn]
- 8. revvity.com [revvity.com]
- 9. researchhub.com [researchhub.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. file.elabscience.com [file.elabscience.com]
Application Note: Biochemical Assay for Determining the Inhibitory Potency of TDI-10229 on Soluble Adenylyl Cyclase (sAC)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of soluble adenylyl cyclase (sAC) and the characterization of its inhibitors.
Introduction: Soluble adenylyl cyclase (sAC, or ADCY10) is a unique intracellular source of the second messenger cyclic AMP (cAMP).[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is not regulated by G-proteins but is instead activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺), functioning as a crucial sensor for CO₂, pH, and calcium levels.[2] sAC's role in various physiological processes, including sperm motility and activation, makes it a significant therapeutic target, particularly for non-hormonal contraception.[3][4][5]
TDI-10229 is a potent, selective, and orally bioavailable small-molecule inhibitor of sAC.[4][6][7][8] It acts by binding to the regulatory bicarbonate binding site, preventing enzymatic function.[3][4][9] This document provides a detailed protocol for a biochemical assay to quantify the inhibitory activity of this compound on purified human sAC protein.
sAC Signaling Pathway and Inhibition by this compound
The diagram below illustrates the signaling pathway of soluble adenylyl cyclase. sAC is activated by intracellular bicarbonate (HCO₃⁻) and calcium (Ca²⁺). The activated enzyme catalyzes the conversion of ATP to cAMP. This process is inhibited by this compound, which competes for the bicarbonate binding site. The resulting cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
Caption: The sAC signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The tables below summarize the reported IC₅₀ values for this compound against sAC from various studies.
Table 1: Biochemical IC₅₀ Values for this compound
| IC₅₀ Value (nM) | sAC Protein Source | Assay Conditions | Reference |
|---|---|---|---|
| 160 | Purified human sAC | In vitro biochemical assay | [3][9] |
| 158.6 | Purified recombinant human sAC | 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻, ~5 nM sAC | [10][11] |
| 113.5 | Purified recombinant human sAC | Not specified | [10][12] |
| 195 | sAC | Biochemical assay |[6][7] |
Table 2: Cellular IC₅₀ Values for this compound
| IC₅₀ Value (nM) | Cell Line | Assay Principle | Reference |
|---|---|---|---|
| 92 | sAC-overexpressing rat 4-4 cells | cAMP accumulation | [3][6][9] |
| 113.5 | sAC-overexpressing 4-4 cells | cAMP accumulation after IBMX treatment | [10][12] |
| 100 | 4-4 cells | cAMP accumulation after PDE inhibition |[5] |
Experimental Protocol: In Vitro sAC Inhibition Assay
This protocol describes the determination of the biochemical IC₅₀ value of this compound using purified recombinant human sAC. The principle relies on measuring the amount of cAMP produced by sAC in the presence of varying concentrations of the inhibitor.
Experimental Workflow
The workflow for the biochemical assay is outlined in the diagram below.
Caption: Step-by-step workflow for the sAC biochemical inhibition assay.
Materials and Reagents
-
sAC Enzyme: Purified, N-terminally tagged GST-sACt human protein, expressed in Sf9 cells via baculovirus.[10][12]
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
ATP Solution: Adenosine 5'-triphosphate.
-
Divalent Cations: MgCl₂ and CaCl₂.
-
sAC Activator: NaHCO₃ (Sodium Bicarbonate).
-
Control Vehicle: 100% DMSO.
-
Assay Plates: 96-well or 384-well microplates.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure
-
Inhibitor Preparation:
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series might start from 1 mM down to ~50 nM.
-
Further dilute these DMSO serial dilutions into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay is constant across all wells (typically ≤1%).
-
-
Assay Reaction Setup:
-
The following steps should be performed on ice to prevent premature reaction initiation.
-
Add the diluted this compound or DMSO vehicle control to the appropriate wells of the microplate.
-
Prepare an enzyme solution by diluting the purified sAC protein in cold assay buffer to a final concentration of ~5 nM.[13] Add this solution to all wells.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare a reaction master mix containing ATP, MgCl₂, CaCl₂, and NaHCO₃ in assay buffer. The final concentrations in the reaction should be approximately:
-
Initiate the enzymatic reaction by adding the master mix to all wells.
-
Immediately transfer the plate to an incubator set at 30°C for 20-30 minutes.[13]
-
-
Reaction Termination and cAMP Detection:
-
Stop the reaction according to the instructions provided with your chosen cAMP detection kit. This often involves adding a lysis buffer containing a phosphodiesterase inhibitor (like IBMX) and/or a chelating agent (like EDTA) to stop sAC activity.
-
Proceed with the cAMP quantification protocol as per the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of cAMP in each well.
-
Normalize the data. The "0% inhibition" control corresponds to wells with DMSO only (maximum enzyme activity), and the "100% inhibition" control corresponds to wells without enzyme or with a saturating concentration of a known inhibitor (background signal).
-
Plot the percentage of sAC inhibition versus the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Logical Diagram: this compound Mechanism of Action
This compound functions as a competitive inhibitor at the bicarbonate binding site of sAC. This prevents the allosteric activation required for efficient ATP conversion to cAMP, even when the substrate (ATP) is present.
Caption: Competitive inhibition of sAC by this compound at the bicarbonate binding site.
References
- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Adenylyl Cyclase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for TDI-10229 in Sperm Motility and Capacitation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TDI-10229 is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate and calcium ions, playing a pivotal role in the signaling cascade that prepares sperm for fertilization. These application notes provide detailed protocols and data for utilizing this compound to study and modulate sperm function in both mouse and human models.
The inhibition of sAC by this compound effectively blocks the production of cyclic AMP (cAMP), a key second messenger in sperm.[4] This leads to the suppression of a series of downstream events essential for fertilization, including protein kinase A (PKA) activation, tyrosine phosphorylation, intracellular alkalinization, increased flagellar beat frequency, and the acrosome reaction.[1][5] The ability of this compound to interrupt these processes in ejaculated human sperm makes it a valuable tool for contraception research and for dissecting the molecular mechanisms of sperm activation.[1]
Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of sperm function in both mouse and human sperm.
Table 1: Effect of this compound on Mouse Sperm Motility Parameters
| Parameter | Condition | Control (DMSO) | This compound (5 µM) | Rescue (db-cAMP/IBMX) |
| Basal Beat Frequency (Hz) | Non-capacitating | Not specified | Reduced to levels resembling sAC KO sperm | Largely rescued |
| Mean Curvature | Non-capacitating | Not specified | Reduced | Not specified |
| Bicarbonate-induced Beat Frequency | Capacitating | Increased | Blocked | Largely rescued |
Data synthesized from narrative descriptions in Balbach et al., 2021.[1][3]
Table 2: Effect of this compound on Human Sperm Motility Parameters
| Parameter | Condition | Control (DMSO) | This compound (5 µM) | Rescue (db-cAMP/IBMX) |
| Basal Beat Frequency (Hz) | Capacitating | Not specified | Reduced to 15 Hz | Rescued |
| Bicarbonate-induced Beat Frequency | Capacitating | Increased | Blocked | Rescued |
Data synthesized from narrative descriptions in Balbach et al., 2021.[1][3]
Table 3: Effect of this compound on Sperm Capacitation Markers
| Marker | Species | Condition | Control (DMSO) | This compound (5 µM) | Rescue (db-cAMP/IBMX) |
| cAMP Levels | Mouse | Capacitating (10 min) | Peak increase | Completely blocked | Not specified |
| cAMP Levels | Human | Capacitating (40 min) | Peak increase | Completely blocked | Not specified |
| PKA Activity | Mouse | Capacitating | Increased | Completely prevented | Not specified |
| PKA Activity | Human | Capacitating | Increased | Completely prevented | Not specified |
| PKA Substrate Phosphorylation | Mouse & Human | Capacitating | Increased | Dose-dependently blocked | Rescued |
| Intracellular pH (pHi) | Mouse & Human | Capacitating | Increased | Blocked | Not specified |
| Tyrosine Phosphorylation | Mouse & Human | Capacitating | Increased | Prevented | Not specified |
| Acrosome Reaction (ZP-induced) | Mouse | Capacitated | Increased | Prevented | Rescued |
| Acrosome Reaction (Progesterone-induced) | Human | Capacitated | Increased | Prevented | Rescued |
Data synthesized from narrative descriptions in Balbach et al., 2021.[1][4][6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for motility and capacitation assays.
Caption: Signaling pathway of sperm capacitation inhibited by this compound.
References
- 1. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of TDI-10229 in In Vitro Fertilization (IVF) Research
Introduction
TDI-10229 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] sAC is a crucial enzyme in the regulation of intracellular signaling pathways through the production of cyclic AMP (cAMP).[2] Unlike transmembrane adenylyl cyclases, sAC is directly regulated by bicarbonate and calcium ions, acting as a sensor for the intracellular environment. In the context of reproductive biology, sAC plays an indispensable role in sperm activation, motility, capacitation, and the acrosome reaction—all of which are essential for successful fertilization.[1][3][4][5] Consequently, this compound is not used to promote fertilization but is a valuable research tool for studying the inhibition of these critical sperm functions in an in vitro fertilization (IVF) setting. These application notes provide detailed protocols for utilizing this compound to investigate the role of sAC in fertilization and as a potential non-hormonal contraceptive agent.
Mechanism of Action
This compound functions by binding to the bicarbonate binding site of sAC, which prevents its enzymatic function and subsequent production of cAMP from ATP.[2] The reduction in cAMP levels leads to the downstream inhibition of protein kinase A (PKA) activation.[3][4][6] PKA is responsible for phosphorylating numerous proteins that regulate sperm motility, capacitation, and the acrosome reaction. By inhibiting sAC, this compound effectively blocks these essential sperm functions, thereby preventing fertilization.[3][7]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting sAC and related cellular functions.
| Parameter | Species | Value | Notes |
| Biochemical IC₅₀ for sAC | Human | 160 nM | Inhibition of purified human sAC protein.[8] |
| Cellular IC₅₀ for sAC | Rat (4-4 cells) | 92 nM | Inhibition of sAC in an overexpressing rat cell line.[8] |
| Cellular IC₅₀ for sAC | Human (4-4 cells) | Not specified | Data for human 4-4 cells mentioned but specific value not provided.[2] |
| Inhibition of cAMP accumulation in 4-4 cells | Not specified | IC₅₀ of 0.1 µM | Confirms improved potency compared to earlier inhibitors.[3] |
| Oral Bioavailability | Mouse | 59% | Suitable for in vivo studies.[2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Sperm Capacitation
This protocol details the procedure for treating sperm with this compound to inhibit capacitation, a crucial step for fertilization.
Materials:
-
Semen sample
-
Sperm washing medium (e.g., Human Tubal Fluid (HTF) medium)
-
Capacitation medium (HTF supplemented with bicarbonate and human serum albumin)
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Sperm Preparation:
-
Collect a semen sample and allow it to liquefy for 30-60 minutes at room temperature.
-
Prepare a purified sperm suspension using a density gradient centrifugation method or a simple swim-up technique.
-
Wash the sperm pellet twice with sperm washing medium and resuspend in the same medium.
-
Determine sperm concentration and motility using a hemocytometer or computer-assisted sperm analysis (CASA) system.
-
-
Treatment with this compound:
-
Dilute the this compound stock solution to the desired final concentrations in capacitation medium. A concentration range of 1 µM to 10 µM is recommended for initial experiments.
-
Prepare a vehicle control by adding the same volume of DMSO to the capacitation medium.
-
Aliquot the prepared sperm suspension into different tubes for each treatment group (control, vehicle, and different concentrations of this compound).
-
Add the this compound or vehicle control to the respective sperm suspensions and mix gently.
-
-
Incubation:
-
Incubate the sperm suspensions at 37°C in a 5% CO₂ atmosphere for 3-4 hours to induce capacitation in the control groups.
-
-
Assessment of Capacitation:
-
Capacitation can be assessed by various methods, including:
-
Protein Tyrosine Phosphorylation: Analyze the level of tyrosine phosphorylation of sperm proteins using Western blotting with an anti-phosphotyrosine antibody. A hallmark of capacitation is an increase in tyrosine phosphorylation, which is expected to be inhibited by this compound.
-
Acrosome Reaction Assay: Induce the acrosome reaction using a calcium ionophore (e.g., A23187) or progesterone. The percentage of acrosome-reacted sperm can be determined using a fluorescent lectin (e.g., FITC-PNA) and fluorescence microscopy. This compound is expected to reduce the percentage of acrosome-reacted sperm.
-
-
Protocol 2: In Vitro Fertilization (IVF) Inhibition Assay
This protocol describes the use of this compound to inhibit fertilization of oocytes in an IVF setting.
Materials:
-
Mature MII oocytes
-
Capacitated sperm (from Protocol 1, including control and treated groups)
-
Fertilization medium (e.g., HTF)
-
Culture dishes
-
Inverted microscope
Procedure:
-
Oocyte Preparation:
-
Place mature MII oocytes in droplets of fertilization medium under mineral oil in a culture dish.
-
Pre-incubate the oocytes at 37°C in a 5% CO₂ atmosphere.
-
-
Insemination:
-
Add a specific concentration of capacitated sperm (e.g., 50,000-100,000 sperm/mL) from each treatment group (control, vehicle, and this compound treated) to the oocyte-containing droplets.
-
-
Co-incubation:
-
Co-incubate the sperm and oocytes for 12-18 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Assessment of Fertilization:
-
After the co-incubation period, remove the cumulus cells (if present) using hyaluronidase.
-
Examine the oocytes under an inverted microscope for evidence of fertilization, which is the presence of two pronuclei (2PN) and a second polar body.
-
Calculate the fertilization rate for each treatment group as the percentage of 2PN oocytes out of the total number of inseminated oocytes. A dose-dependent decrease in the fertilization rate is expected with increasing concentrations of this compound.
-
Visualizations
Caption: Signaling pathway of sAC in sperm and inhibition by this compound.
Caption: Workflow for IVF inhibition assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating TDI-10229: A Technical Guide to Solubility and Experimental Use
For researchers, scientists, and drug development professionals working with the potent and orally bioavailable soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10).[1][2] It functions by binding to the bicarbonate binding site of sAC, thereby preventing its enzymatic function.[3][4] This inhibition of sAC leads to a reduction in the production of cyclic AMP (cAMP), a crucial second messenger involved in a wide array of physiological processes.[4]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay conditions. Reported values include:
-
160 nM on purified human sAC protein in an in vitro biochemical assay.[3][6]
-
113.5 nM in another reported cellular assay.[7]
Q3: Is this compound selective for soluble adenylyl cyclase (sAC)?
A3: Yes, this compound is highly selective for sAC over transmembrane adenylyl cyclases (tmACs) 1-9.[3][6] It has also been shown to have no significant activity against a large panel of kinases and other common drug targets.[4]
Troubleshooting Guide for Solubility Issues
Problem: I am having difficulty dissolving this compound in my desired solvent.
Solution: The solubility of this compound can be challenging due to its chemical properties. The following sections provide detailed protocols for preparing solutions for both in vitro and in vivo experiments.
For In Vitro Experiments:
This compound is most readily dissolved in dimethyl sulfoxide (DMSO).
Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration. A concentration of 125 mg/mL (398.37 mM) in DMSO is achievable.[2]
-
To aid dissolution, sonicate the solution.[2] Gentle warming to 37°C can also be beneficial.[2]
-
Ensure the solution is clear and free of particulates before use.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2]
dot
Caption: Workflow for preparing this compound stock solutions for in vitro use.
For In Vivo Experiments:
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Below are two established protocols.
Protocol 1: Formulation with PEG300 and Tween-80 This protocol yields a clear solution of at least 2.08 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
Protocol 2: Formulation with Corn Oil This protocol also yields a clear solution of at least 2.08 mg/mL and may be suitable for longer-term dosing studies.[1][5]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear, uniform solution is achieved.
dot
Caption: Inhibition of the sAC signaling pathway by this compound.
Quantitative Solubility Data
| Solvent/Formulation | Maximum Achievable Concentration | Molar Equivalent | Notes | Reference |
| DMSO | 125 mg/mL | 398.37 mM | Requires sonication for dissolution. | [2][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 6.63 mM | Results in a clear solution. | [1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 6.63 mM | Results in a clear solution. | [1][5] |
| Kinetic Solubility (pH 7.4) | 1.3 µg/mL | ~4.14 µM | - | [4] |
Experimental Protocols
General Protocol for Cellular Assays:
-
Prepare a concentrated stock solution of this compound in DMSO as described above.
-
Dilute the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the this compound dilutions to your cell-based assay system. Recommended concentrations for cellular use are up to 1 µM.[8]
dot
Caption: A decision-making diagram for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
How to improve TDI-10229 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC).
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and use of this compound solutions.
Issue: Precipitation of this compound in Aqueous Solution
Symptoms:
-
The solution appears cloudy or contains visible particles after dilution of a DMSO stock into an aqueous buffer or cell culture medium.
-
Inconsistent results in cellular assays.
Possible Causes:
-
The aqueous solubility of this compound is exceeded.
-
The final concentration of DMSO is too low to maintain solubility.
-
Rapid dilution of the DMSO stock into the aqueous medium.
Troubleshooting Workflow:
Issue: Loss of this compound Activity Over Time in Solution
Symptoms:
-
Decreased inhibitory effect in assays compared to freshly prepared solutions.
-
Inconsistent results between experiments run on different days with the same stock solution.
Possible Causes:
-
Degradation of this compound in aqueous solution.
-
Adsorption of the compound to plasticware.
-
Repeated freeze-thaw cycles of the stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always aim to prepare fresh working solutions from a stock solution for each experiment.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the main DMSO stock solution into smaller, single-use volumes upon initial preparation.[1][2]
-
Storage: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]
-
Use Low-Binding Tubes: Consider using low-protein-binding microcentrifuge tubes for storing stock and working solutions to minimize adsorption.
-
pH Considerations: While specific data for this compound is unavailable, be aware that the pH of your aqueous solution can affect the stability of small molecules.[4][5] Ensure your buffer system is robust.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility of 125 mg/mL (398.37 mM) in DMSO, though ultrasonic assistance may be required for complete dissolution.[1][6]
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C for up to three years.[2] Once dissolved in DMSO, the stock solution should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q3: My this compound is precipitating when I dilute it in my cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue for hydrophobic small molecules dissolved in DMSO. To mitigate this:
-
Make intermediate serial dilutions of your stock in DMSO before the final dilution into your aqueous medium.
-
Add the diluted DMSO stock to the aqueous solution slowly while vortexing or stirring to facilitate mixing.
-
Ensure the final concentration of DMSO in your experiment is as high as your cells can tolerate (typically up to 0.5%) to aid solubility.[2]
-
If precipitation persists, you may need to lower the final working concentration of this compound.
Q4: What are the in vivo formulation guidelines for this compound?
A4: For in vivo experiments, several solvent systems have been reported. It is crucial to select a vehicle appropriate for your specific animal model and administration route. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
Another option is a suspension in 10% DMSO and 90% corn oil.[6] The components should be added sequentially with thorough mixing.[6]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₆ClN₅ | [6] |
| Molecular Weight | 313.78 g/mol | [6] |
| Solubility in DMSO | 125 mg/mL (398.37 mM) | [1][6] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated scale and vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.138 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For 3.138 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as required.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, sterile DMSO (for serial dilutions)
-
Sterile cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in a 1:1000 dilution, you can use the 10 mM stock directly. If a lower concentration is needed, first dilute the 10 mM stock to 1 mM in DMSO.
-
Add the appropriate volume of the diluted DMSO stock to your pre-warmed cell culture medium or buffer. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Immediately vortex or gently pipette the solution to ensure rapid and uniform mixing, which helps prevent precipitation.[2]
-
Visually inspect the solution for any signs of precipitation before use.
Signaling Pathway Diagram
References
Potential off-target effects of TDI-10229
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TDI-10229. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] It displays nanomolar inhibition of sAC in both biochemical and cellular assays.[1][3][4]
Q2: How selective is this compound for sAC over other adenylyl cyclases?
This compound exhibits high selectivity for sAC over the closely related transmembrane adenylyl cyclase (tmAC) subtypes.[2][3][5]
Q3: Has this compound been screened for off-target activities?
Yes, this compound has been extensively screened for off-target activities. It showed no appreciable activity against a panel of 310 kinases and 46 other well-known drug targets, including GPCRs, ion channels, and nuclear receptors.[2][3][5]
Q4: Is there a risk of cytotoxicity with this compound at typical experimental concentrations?
This compound was found to be non-cytotoxic at a concentration of 20 μM, which is approximately 200 times its IC50 for sAC in cellular assays.[2][3]
Q5: What are the key advantages of this compound compared to older sAC inhibitors?
This compound was developed to improve upon earlier sAC inhibitors. For instance, the first-generation inhibitor KH7 was associated with general cell toxicity.[3] Another predecessor, LRE1, had relatively modest potency and low oral bioavailability.[3][6] this compound offers improved potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with sAC inhibition. | Off-target effects, although unlikely based on screening data. | - Confirm the expected sAC inhibition using a downstream marker (e.g., cAMP levels).- Titrate this compound to the lowest effective concentration.- Consider using a structurally unrelated sAC inhibitor as a control. |
| Variability in experimental results. | Compound stability or solubility issues. | - Prepare fresh stock solutions of this compound regularly.- Ensure complete solubilization of the compound in the chosen solvent.- Refer to the manufacturer's guidelines for storage and handling. |
| In vivo experiments show lower than expected efficacy. | Pharmacokinetic variability between animal models. | - Perform a pilot pharmacokinetic study in your specific animal model to determine optimal dosing.- Consider alternative routes of administration if oral bioavailability is a concern in your model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 |
| Biochemical Assay | sAC | 195 nM[1] |
| Cellular Assay (Human 4-4 cells) | sAC | 92 nM[1] |
Table 2: In Vivo Mouse Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Cmax | 15.5 µM[1] |
| AUC | 94 µg·h/mL[1] |
| MRT | 3.95 hours[1] |
| Oral Bioavailability | 59%[3] |
| (Following a 5 mg/kg oral dose) |
Experimental Protocols
Off-Target Selectivity Screening Protocol (Summary)
A common approach for assessing off-target effects involves screening the compound against a broad panel of kinases and other common pharmacological targets.
-
Kinase Panel Screening: this compound was tested for its ability to inhibit the activity of 310 different kinases. The percentage of inhibition at a specific concentration (e.g., 10 µM) is measured.
-
Safety Panel Screening: The compound was also screened against a panel of 46 other targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to assess potential interactions.
-
Data Analysis: The results are analyzed to identify any significant inhibition (typically >50% inhibition at 10 µM) which would indicate a potential off-target interaction. This compound showed no significant activity in these panels.[2][3][5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TDI-10229 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TDI-10229 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] sAC is a unique intracellular enzyme that produces the second messenger cyclic AMP (cAMP) in response to bicarbonate and calcium ions. By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, which can modulate a variety of cellular processes.[4][5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. A good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on published data, the IC50 of this compound is approximately 195 nM in biochemical assays and 92 nM in human 4-4 cells.[1][4][6] Therefore, a concentration range around these values is recommended for initial experiments.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 125 mg/mL (398.37 mM).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is best to make intermediate dilutions in DMSO before adding to the aqueous medium. The final concentration of DMSO in the cell culture should be kept below 0.5% to minimize solvent-induced toxicity.[7]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to be non-cytotoxic at concentrations up to 20 µM, which is over 200-fold higher than its cellular IC50. However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the safe concentration range for your experiments.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Question: What are the potential reasons for the lack of this compound activity?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Stock Solution Preparation or Storage: Improperly prepared or stored stock solutions can lead to reduced compound activity. Ensure that the stock solution was prepared correctly in a suitable solvent like DMSO and stored at the recommended temperature in single-use aliquots.[2]
-
Compound Precipitation: this compound, like many small molecules, can precipitate out of solution when diluted into aqueous media. To mitigate this, perform serial dilutions in DMSO before adding to the cell culture medium and ensure the final DMSO concentration is compatible with your cells.
-
Cell Line Specificity: The expression and activity of sAC can vary between different cell lines. Confirm that your cell line expresses sAC and that the pathway is active under your experimental conditions.
-
Assay Sensitivity: Your experimental readout may not be sensitive enough to detect the changes induced by sAC inhibition. Consider using a more direct and sensitive assay for cAMP levels.
-
Problem 2: I am observing significant cell death or morphological changes after treating with this compound.
-
Question: What could be causing the observed cytotoxicity?
-
Answer:
-
Concentration Too High: Although this compound has a high therapeutic index, excessively high concentrations can lead to off-target effects and cytotoxicity. Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT or LDH assay) to identify a non-toxic working concentration.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.5%.[7] Always include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments.
-
Contamination: Your this compound stock solution or cell culture may be contaminated. Use sterile techniques when preparing solutions and handling cells.
-
Problem 3: My experimental results with this compound are inconsistent between experiments.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.
-
Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare single-use aliquots of your this compound stock solution.[2]
-
Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Consistent Passaging: Use cells from a similar passage number for all experiments to minimize variability due to prolonged culturing.
-
Quantitative Data Summary
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Biochemical IC50 | 195 nM | sAC | [1][4] |
| Cellular IC50 | 92 nM | Human 4-4 cells | [1][4][6] |
| Cytotoxicity | Not cytotoxic up to 20 µM | - |
Table 2: Solubility and Storage of this compound
| Parameter | Information | Reference |
| Solvent | DMSO | [3] |
| Solubility in DMSO | 125 mg/mL (398.37 mM) | [3] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for your specific cell line and experimental endpoint.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay reagents for your specific endpoint (e.g., cAMP assay kit, cell viability reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Dissolve the required amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your cell line.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in DMSO.
-
Further dilute these intermediate stocks in complete cell culture medium to achieve the final desired concentrations (e.g., a 9-point dose-response from 1 nM to 10 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Performance:
-
After the incubation period, perform your chosen assay according to the manufacturer's instructions to measure the desired endpoint (e.g., cAMP levels, cell viability, gene expression).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 or EC50 value.[8]
-
Visualizations
Caption: Mechanism of action of this compound in the sAC signaling pathway.
References
- 1. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. captivatebio.com [captivatebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Addressing modest affinity and fast off-rate of TDI-10229
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDI-10229, a potent inhibitor of soluble adenylyl cyclase (sAC). The information herein is intended to help address challenges related to its modest affinity and fast off-rate, ensuring more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a transient or weaker-than-expected inhibitory effect of this compound in our cellular assays. What could be the underlying reason?
A1: This observation is likely linked to the intrinsic binding kinetics of this compound. While it is a potent sAC inhibitor, it exhibits a relatively fast dissociation rate (off-rate) from the sAC protein. This "short residence time" means the inhibitor may unbind from its target quickly, leading to a transient inhibition of sAC activity.[1] In cellular systems where media changes or prolonged incubation times are involved, the rapid dissociation can result in a diminished or seemingly weaker effect over time.
Q2: How can we confirm if the fast off-rate of this compound is impacting our experimental results?
A2: To investigate the impact of this compound's fast off-rate, you can perform a "washout" experiment. After treating your cells with this compound for a defined period, wash the cells with inhibitor-free media and continue to measure sAC activity or downstream signaling at various time points. A rapid recovery of sAC activity after washout would be consistent with the fast dissociation of the inhibitor. Jump dilution assays are a more direct biochemical method to measure the residence time.[1]
Q3: What strategies can we employ in our experiments to mitigate the effects of this compound's fast off-rate?
A3: To counteract the fast off-rate, consider the following experimental modifications:
-
Maintain Inhibitor Presence: Ensure that this compound is present in the media throughout the entire duration of the experiment, especially for longer time-course studies. Avoid washout steps if experimentally feasible.
-
Increase Concentration: While this compound is potent, using a concentration at the higher end of its effective range (while avoiding cytotoxicity) can help maintain a higher level of target engagement, partially compensating for the fast off-rate.
-
Pre-incubation Time: A sufficient pre-incubation time is crucial to allow the inhibitor to reach equilibrium with the target enzyme before initiating your experimental measurements.
Q4: Are there alternative sAC inhibitors with improved binding kinetics?
A4: Yes, second-generation sAC inhibitors have been developed specifically to address the fast off-rate of earlier compounds like this compound. For instance, TDI-11861 has been designed to have a slower dissociation rate and longer residence time on the sAC protein, which may provide more sustained inhibition in vivo and in vitro.[2][3] If your experiments require prolonged and stable inhibition of sAC, considering such next-generation inhibitors could be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experimental repeats. | The fast off-rate of this compound can amplify minor variations in timing, especially during media changes or wash steps. | Standardize all incubation and wash times meticulously. Consider using an automated or semi-automated system for liquid handling to improve consistency. |
| Discrepancy between biochemical potency (IC50) and cellular efficacy. | While this compound has shown similar biochemical and cellular IC50 values in some studies[4], differences can arise due to cell-specific factors like membrane permeability, efflux pumps, or high intracellular ATP concentrations that compete with the inhibitor. | Perform a dose-response curve in your specific cell line to determine the optimal concentration. If permeability is a concern, consider using permeabilized cell assays. |
| Loss of inhibitory effect in long-term (e.g., >24 hours) cell culture experiments. | The fast dissociation of this compound, coupled with potential compound degradation or metabolism over extended periods, can lead to a significant decline in effective concentration. | For long-term studies, replenish the media with fresh this compound at regular intervals (e.g., every 12-24 hours) to maintain a steady-state concentration. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| Biochemical IC50 | 195 nM | In-Vitro Cyclase Activity Assay | [5] |
| Biochemical IC50 | 160 nM | Purified human sAC protein | [2][6] |
| Biochemical IC50 | 158.6 nM | Standard in vitro sAC activity assay | [3][4] |
| Cellular IC50 | 92 nM | sAC-overexpressing rat 4-4 cells | [2][6] |
| Cellular IC50 | 113.5 nM | sAC-overexpressing 4-4 cells | [4] |
Table 2: Binding Kinetics of this compound
| Parameter | Value | Method | Temperature | Reference |
| Residence Time (τ) | 25 seconds | Surface Plasmon Resonance (SPR) | 25°C | [3] |
| Residence Time (τ) | 18 seconds | Surface Plasmon Resonance (SPR) | Not Specified | [1] |
Experimental Protocols
1. In Vitro sAC Activity Assay (Biochemical Potency)
This protocol is a generalized procedure based on published methods.[2][4]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 2 mM CaCl2, 1 mM ATP, 40 mM NaHCO3, and 3 mM DTT.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1% v/v).
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate purified recombinant human sAC protein (e.g., 5 nM) with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATP/bicarbonate-containing reaction mixture to the pre-incubated enzyme-inhibitor solution.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive immunoassay (e.g., ELISA) or by using radiolabeled [α-³²P]ATP and quantifying [³²P]cAMP after chromatographic separation.
-
Data Analysis: Plot the percentage of sAC activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general workflow for assessing inhibitor binding kinetics.[3][4]
-
sAC Immobilization: Covalently immobilize purified recombinant human sAC-His6 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
System Priming and Equilibration: Prime the SPR instrument with running buffer (e.g., TBS-P+) and allow the system to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer containing a constant percentage of DMSO to match the stock solution.
-
Binding Measurement (Single-Cycle Kinetics):
-
Inject the lowest concentration of this compound over the sensor chip surface to measure the association phase.
-
Without a dissociation step, sequentially inject the higher concentrations of the inhibitor.
-
After the final injection, allow the running buffer to flow over the chip to measure the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). The residence time (τ) is calculated as 1/k_off.
-
Visualizations
Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC) and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: TDI-10229 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDI-10229 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] Its primary mechanism of action is to block the sAC enzyme, which is responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] sAC acts as a sensor for carbon dioxide (CO2) and bicarbonate (HCO3-), and its inhibition can modulate various downstream cellular processes that are dependent on cAMP signaling.[5][6]
Q2: What are the key in vitro and in vivo potency measures for this compound?
This compound has demonstrated nanomolar inhibition in both biochemical and cellular assays.[1][2][3] Key potency values are summarized in the table below.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | Soluble Adenylyl Cyclase (sAC) | 195 nM[1][7] |
| Cellular Assay | Human 4-4 cells | 92 nM[1][7] |
Q3: Is this compound selective for soluble adenylyl cyclase (sAC)?
Yes, this compound has been shown to be highly selective for sAC over the nine transmembrane adenylyl cyclases (tmACs).[2][6] It also showed no significant activity against a large panel of other kinases and common drug targets, indicating a low propensity for off-target effects.[2][6]
Troubleshooting In Vivo Formulations
Q4: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended formulation protocols?
Difficulty in dissolving this compound for in vivo use is a common challenge. Below are two established protocols for preparing clear solutions of this compound.
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for general in vivo studies but should be used with caution for dosing periods longer than two weeks.[1]
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and continue to mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
This method should yield a clear solution with a concentration of at least 2.08 mg/mL.[1]
Protocol 2: Oil-Based Formulation
This formulation is an alternative for in vivo administration.
Experimental Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
This method also yields a clear solution with a concentration of at least 2.08 mg/mL.[1]
Q5: What are the known pharmacokinetic properties of this compound in mice?
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.[2][3] The key pharmacokinetic parameters following a single oral dose are detailed in the table below.
| Dosage (Oral) | Cmax | AUC | MRT | Bioavailability |
| 5 mg/kg | 15.5 µM | 94 µgh/mL | 3.95 hours | 59%[2] |
| 20 mg/kg | 15.5 µM | 94 µgh/mL | 3.95 hours | N/A |
Note: The provided source for Cmax, AUC, and MRT at 20 mg/kg appears to be identical to the 5 mg/kg data, which may be a typographical error in the source document. Researchers should verify this data.[7]
Q6: Are there any known limitations or challenges when using this compound in vivo?
While this compound is a valuable tool, some studies have noted a short residence time for its binding to the sAC protein.[6] This characteristic may make it challenging to maintain sufficient target engagement for certain long-term in vivo applications, such as its investigation as a male contraceptive.[6][8] Researchers should consider the required duration of sAC inhibition for their specific experimental design.
Visual Guides
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Aqueous Formulation
Caption: Aqueous formulation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 5. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent TDI-10229 precipitation in aqueous buffers
Welcome to the technical support center for TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a stock solution in 100% DMSO.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 125 mg/mL (398.37 mM).[1] Sonication may be required to fully dissolve the compound.[1][2]
Q3: How should I store the this compound stock solution?
A3: Aliquot the DMSO stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.[3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. This compound is a hydrophobic compound and is likely to precipitate.
Q5: What is the aqueous solubility of this compound?
A5: The kinetic solubility of this compound in aqueous solution is approximately 1.3 µg/mL.[4] A second-generation analog, TDI-11861, has a higher reported solubility of 79 µg/mL.[5]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. The following guide provides systematic steps to troubleshoot and prevent this problem.
Issue: Precipitate forms immediately upon adding this compound stock to my aqueous buffer.
This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer, or the percentage of DMSO in the final solution being too low to maintain solubility.
Troubleshooting Workflow
Recommended Solutions
1. Optimize Final DMSO Concentration:
Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain this compound in solution. A final DMSO concentration of 1% is often a good starting point. If precipitation still occurs, you may need to incrementally increase the DMSO concentration. Be mindful that high concentrations of DMSO can affect biological systems, so it is crucial to include appropriate vehicle controls in your experiments.
2. Incorporate Co-solvents and Surfactants:
For applications where a higher concentration of this compound is required, the use of co-solvents and surfactants can significantly enhance its solubility. An effective formulation for in vivo studies includes:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This results in a clear solution with a this compound concentration of at least 2.08 mg/mL.[1] For in vitro assays, lower percentages of these excipients can be tested. For example, a buffer containing 1% DMSO and 0.05% Tween-20 (P20) has been successfully used.[5]
3. Modify Buffer Composition:
The composition of your aqueous buffer can influence the solubility of this compound. Consider the following:
-
Buffer Salts: High concentrations of certain salts can sometimes lead to "salting out" of hydrophobic compounds. If you are using a buffer with a high salt concentration, consider testing a buffer with a lower ionic strength.
-
Additives: The inclusion of proteins, such as bovine serum albumin (BSA), in your buffer can sometimes help to stabilize small molecules and prevent them from precipitating or adsorbing to surfaces.
4. Preparation and Handling:
-
Fresh is Best: Prepare the final working solution of this compound fresh for each experiment by diluting the DMSO stock solution into the aqueous buffer immediately before use.
-
Mixing is Key: When preparing the final solution, add the DMSO stock of this compound to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent localized high concentrations that may lead to precipitation.
-
Temperature: Ensure that your buffer is at the experimental temperature before adding the this compound stock. Temperature can affect solubility.
Data at a Glance: this compound Solubility
| Parameter | Value | Solvent/Medium | Source |
| Stock Solution | ≤ 125 mg/mL (398.37 mM) | 100% DMSO | [1] |
| Kinetic Solubility | 1.3 µg/mL | Aqueous | [4] |
| In Vivo Formulation | ≥ 2.08 mg/mL (6.63 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocol: Determining Optimal Buffer Conditions
This protocol provides a framework for systematically testing different buffer conditions to identify the optimal formulation for your specific experiment.
Objective: To determine the maximum concentration of this compound that remains soluble in various aqueous buffer systems.
Materials:
-
This compound powder
-
100% DMSO
-
A selection of aqueous buffers to test (e.g., PBS, Tris-HCl, HEPES at different pH values)
-
Co-solvents and surfactants (e.g., PEG300, Tween-80, Tween-20)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Prepare your test buffers. This should include your primary experimental buffer and any alternative buffers or formulations you wish to test (e.g., with varying concentrations of DMSO, co-solvents, or surfactants).
-
Create a serial dilution of the this compound stock solution in 100% DMSO.
-
In a 96-well plate, add a fixed volume of each test buffer to the wells.
-
Add a small, equal volume of the serially diluted this compound DMSO stock to the corresponding wells of the test buffers. This will create a range of final this compound concentrations with a constant final DMSO percentage.
-
Include appropriate controls:
-
Buffer with DMSO only (no this compound)
-
Buffer only
-
-
Incubate the plate at your experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect the plate for any signs of precipitation.
-
Quantify any precipitation by measuring the absorbance (or light scattering) at 600 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Analyze the data to determine the highest concentration of this compound that remains soluble in each buffer system.
Signaling Pathway Context: Soluble Adenylyl Cyclase (sAC)
This compound is a potent inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Understanding the sAC signaling pathway is crucial for designing and interpreting experiments using this compound.
sAC is activated by bicarbonate and calcium ions. Once activated, sAC converts ATP into the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses. This compound exerts its effect by directly inhibiting the enzymatic activity of sAC, thereby reducing cAMP production and blocking downstream signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | cAMP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TDI-10229 vs. LRE1: A Head-to-Head Comparison of Soluble Adenylyl Cyclase (sAC) Inhibitors
For researchers, scientists, and drug development professionals, the choice of a suitable chemical probe is critical for elucidating the physiological roles of soluble adenylyl cyclase (sAC) and for developing potential therapeutics. This guide provides an objective comparison of two key sAC inhibitors, TDI-10229 and LRE1, based on available experimental data.
This compound represents a significant advancement in sAC inhibitor development, demonstrating substantially improved potency and pharmacokinetic properties compared to its predecessor, LRE1. While both compounds act via an allosteric mechanism, binding to the bicarbonate activator site of sAC, this compound's nanomolar efficacy and oral bioavailability make it a more robust tool for in vivo studies.
Executive Summary
This compound is a more potent and orally bioavailable sAC inhibitor than LRE1.[1][2][3][4] Developed through structure-assisted drug design based on LRE1, this compound exhibits nanomolar inhibition of sAC in both biochemical and cellular assays.[1][2][3][4] In contrast, LRE1 displays micromolar potency.[5][6][7][8][9] Furthermore, this compound has demonstrated good oral bioavailability in mouse models, a critical feature for in vivo research that LRE1 lacks.[1][10] Both inhibitors are reported to be selective for sAC over transmembrane adenylyl cyclases (tmACs).[1][5]
Data Presentation
The following tables summarize the quantitative data available for this compound and LRE1.
Table 1: In Vitro and Cellular Potency
| Compound | Biochemical IC50 (Purified Human sAC) | Cellular IC50 (sAC-overexpressing cells) | Reference |
| This compound | 0.16 µM (160 nM) | 0.092 µM (92 nM) | [11][12] |
| 0.195 µM (195 nM) | 0.092 µM (92 nM) | [2][10] | |
| 0.2 µM (200 nM) | Not Reported | [6][7][8][9] | |
| 113.5 nM | Not Reported | [13] | |
| LRE1 | 7.8 µM | Not Reported | [6][7][8][9] |
| ≤ 10 µM | 11 µM | [5] | |
| 5.3 µM | Not Reported | [13] |
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Oral Bioavailability | Cmax (5 mg/kg, p.o.) | AUC (5 mg/kg, p.o.) | Mean Residence Time (MRT) | Reference |
| This compound | 59% | 15.5 µM | 94 µg·h/mL | 3.95 hours | [1][2][10] |
| LRE1 | <5% | Not Reported | Not Reported | Not Reported | [1] |
Table 3: Selectivity and Off-Target Effects
| Compound | Selectivity Profile | Reference |
| This compound | Highly selective for sAC over tmACs. No significant activity against a panel of 310 kinases and 46 other drug targets (GPCRs, ion channels, nuclear receptors). | [1][11][12] |
| LRE1 | Selective for sAC over tmACs. Was negative in 17 other in vitro and cell-based screens against various targets. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro sAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
-
Protein and Reagents : Purified human sAC protein is incubated with the test compound (this compound or LRE1) at various concentrations. The reaction buffer typically contains 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[7][9][14]
-
Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of [α-³²P]ATP. After a defined incubation period, the reaction is terminated.
-
Quantification : The conversion of [α-³²P]ATP to [³²P]cAMP is measured using the "two-column" method.[7][14] The amount of [³²P]cAMP produced is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : IC50 values are calculated from concentration-response curves.
Cellular sAC Inhibition Assay
This assay measures the inhibition of sAC activity within a cellular context.
-
Cell Culture : sAC-overexpressing cells (e.g., 4-4 cells, which are HEK293 cells stably overexpressing sAC) are seeded in 24-well plates.[7][15]
-
Compound Incubation : Cells are pre-incubated with varying concentrations of the test inhibitor or vehicle (DMSO) for a short period (e.g., 10 minutes).[7][14][15]
-
cAMP Accumulation : To measure sAC activity, intracellular cAMP accumulation is stimulated by adding a non-selective phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine).[7][14][15]
-
Cell Lysis and cAMP Quantification : After a brief incubation (e.g., 5 minutes), the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available ELISA kit.[7][14][15]
-
Data Analysis : Cellular IC50 values are determined by plotting the inhibition of cAMP accumulation against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of Soluble Adenylyl Cyclase (sAC)
Caption: The sAC signaling pathway is activated by bicarbonate and calcium, leading to the production of cAMP and subsequent activation of downstream effectors like PKA and EPAC, which regulate various cellular processes. Both this compound and LRE1 allosterically inhibit sAC.
Experimental Workflow for Comparing sAC Inhibitors
Caption: This workflow outlines the key experimental stages for comparing sAC inhibitors, from in vitro biochemical assays to cellular potency and in vivo pharmacokinetic studies.
Conclusion
Based on the currently available data, This compound is the superior sAC inhibitor for both in vitro and, most notably, in vivo research applications. Its significantly higher potency and favorable pharmacokinetic profile, particularly its oral bioavailability, allow for more reliable and translatable studies into the physiological and pathological roles of soluble adenylyl cyclase. While LRE1 was a foundational tool in sAC research, this compound offers a more potent and versatile option for advancing the field. Researchers should consider the specific requirements of their experimental design when selecting an inhibitor, but for most applications requiring potent and systemic sAC inhibition, this compound is the recommended choice.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. glpbio.com [glpbio.com]
- 11. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 14. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Soluble Adenylyl Cyclase (sAC) Inhibitors
A Guide for Researchers and Drug Development Professionals
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a critical signaling enzyme that generates the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial protein activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its unique localization and regulation make it a compelling therapeutic target for various conditions, including male contraception, glaucoma, and certain cancers.[1][2][3] This guide provides a head-to-head comparison of prominent sAC inhibitors, presenting key performance data, detailed experimental protocols, and visual aids to assist researchers in selecting the appropriate tool for their studies.
Comparative Analysis of sAC Inhibitor Potency and Selectivity
The development of sAC inhibitors has evolved from initial screening hits with micromolar potency to highly potent, sub-nanomolar inhibitors with excellent selectivity. The following tables summarize the biochemical and cellular potencies of key sAC inhibitors, highlighting their evolution and characteristics.
| Inhibitor | Biochemical IC₅₀ | Cellular IC₅₀ | Selectivity vs. tmACs | Mechanism of Action | Key Features |
| KH7 | ~3-10 µM[4][5] | ~3-10 µM[5] | Selective over tmACs at concentrations up to 300 µM | Allosteric, blocks bicarbonate binding site[6] | First-generation inhibitor, widely used but has off-target effects.[7][8] |
| LRE1 | ~3-7.8 µM[6][9][10] | ~5.3 µM - 14.1 µM[1][10] | Selective over tmACs[9] | Allosteric, binds to the bicarbonate activator binding site[9][11][12] | Identified through high-throughput screening, non-toxic alternative to KH7.[7][9] |
| TDI-10229 | 113.5 nM - 200 nM[1][10][13] | 92 nM - 113.5 nM[1][13][14] | Highly selective over tmACs[10][13] | Binds to bicarbonate binding site and extends into the ATP binding site[1][7] | A significant improvement in potency over previous generations.[6][10] |
| TDI-11861 | ≤ 2.5 nM - 3 nM[1][14] | 5.1 nM - 7 nM[1][14] | Highly selective over tmACs | Binds to bicarbonate binding site and extends into the ATP binding site[7] | A second-generation inhibitor with high potency and a long residence time.[13][15][16] |
| TDI-11891 | 0.33 nM[1] | 2.3 nM[1] | Information not available | Binds to bicarbonate binding site and extends into the ATP binding site[1] | One of the most potent sAC inhibitors identified.[1] |
| TDI-11893 | 1.7 nM[1] | 19.4 nM[1] | Information not available | Binds to bicarbonate binding site and extends into the ATP binding site[1] | Enantiomer of TDI-11891.[1] |
Table 1: Head-to-Head Comparison of sAC Inhibitor Potency. This table summarizes the biochemical and cellular half-maximal inhibitory concentrations (IC₅₀) of prominent sAC inhibitors, along with their selectivity and mechanism of action.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of sAC inhibition, the following diagrams illustrate the sAC signaling pathway and a general workflow for the characterization of sAC inhibitors.
Caption: The sAC signaling pathway, its activation, inhibition, and downstream effects.
Caption: A generalized workflow for the discovery and validation of sAC inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in research. This section provides detailed protocols for key experiments used in the characterization of sAC inhibitors, based on methodologies described in the literature.
In Vitro Adenylyl Cyclase Activity Assay (Biochemical Potency)
This assay directly measures the enzymatic activity of purified sAC protein and is the primary method for determining the biochemical IC₅₀ of an inhibitor.
Principle: The assay quantifies the conversion of radiolabeled ATP ([α-³²P]ATP) to radiolabeled cAMP ([³²P]cAMP) by purified sAC enzyme. The amount of [³²P]cAMP produced is a direct measure of sAC activity.
Materials:
-
Purified human sAC protein (e.g., expressed in Sf9 cells).[1]
-
[α-³²P]ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA.[1]
-
Cofactors: 10 mM MnCl₂ or a combination of 4 mM MgCl₂, 2 mM CaCl₂, and 40 mM NaHCO₃.[1][10]
-
sAC inhibitors at various concentrations.
-
Dowex and Alumina columns for separating [³²P]cAMP from [α-³²P]ATP.[1]
Procedure:
-
Pre-incubate the purified sAC protein with varying concentrations of the inhibitor or vehicle (DMSO) for 15 minutes at 30°C in the assay buffer.[1]
-
Initiate the enzymatic reaction by adding the ATP substrate and cofactors. For the standard assay, a final sAC concentration of ~5 nM is used. For more potent inhibitors, a subnanomolar assay with ~0.25 nM sAC can be employed.[1]
-
Incubate the reaction mixture for 30 minutes at 30°C.[1]
-
Stop the reaction and separate the [³²P]cAMP from the unreacted [α-³²P]ATP using the two-column chromatography method.[1]
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Normalize the data to the vehicle-treated control and plot the concentration-response curves to determine the IC₅₀ value using non-linear regression.[1]
Cellular Adenylyl Cyclase Activity Assay (Cellular Potency)
This assay measures the ability of an inhibitor to penetrate the cell membrane and inhibit sAC activity in a cellular context.
Principle: The assay measures the accumulation of intracellular cAMP in cells that overexpress sAC. A phosphodiesterase (PDE) inhibitor is used to prevent the degradation of cAMP, ensuring that the measured levels reflect the activity of adenylyl cyclases.
Materials:
-
HEK293 cells stably overexpressing sAC (e.g., "4-4 cells").[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[1]
-
sAC inhibitors at various concentrations.
-
Lysis buffer (e.g., 0.1 M HCl).[10]
-
cAMP detection kit (e.g., ELISA-based).
Procedure:
-
Seed the sAC-overexpressing cells in a 24-well plate and incubate for 24 hours.[1]
-
Pre-incubate the cells with various concentrations of the sAC inhibitor or vehicle (DMSO) for 10 minutes at 37°C.[1]
-
Stimulate intracellular cAMP accumulation by adding 500 µM IBMX and incubate for 5 minutes.[1]
-
Aspirate the media and lyse the cells.[10]
-
Quantify the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Normalize the data to the vehicle-treated control and plot the concentration-response curves to determine the cellular IC₅₀ value.[1]
In Vitro Jump Dilution Assay (Inhibitor Residence Time)
This assay is used to determine the dissociation rate (k_off) and residence time of an inhibitor from its target protein.
Principle: A high concentration of the enzyme and inhibitor are pre-incubated to reach equilibrium. The complex is then rapidly diluted 100-fold, which significantly reduces the concentration of the free inhibitor and allows the measurement of the rate of enzyme activity recovery as the inhibitor dissociates from the enzyme.[1][13][17]
Materials:
-
Purified human sAC protein.[1]
-
sAC inhibitor.
-
Assay components as described in the In Vitro Adenylyl Cyclase Activity Assay.
Procedure:
-
Pre-incubate a concentrated solution of sAC protein (~25 nM) with the inhibitor at a concentration 10-fold above its IC₅₀ for 15 minutes to allow for binding equilibrium.[1]
-
Initiate the assay by diluting the enzyme-inhibitor complex 100-fold into the reaction buffer containing the ATP substrate and cofactors.[13]
-
Measure sAC cyclase activity at multiple time points over a 60-minute period.[1]
-
Plot the enzyme activity versus time. The rate of recovery of enzyme activity reflects the dissociation rate of the inhibitor.
-
Calculate the residence time (1/k_off) from the data.
Conclusion
The field of sAC inhibitor development has made remarkable strides, progressing from the early, modestly potent inhibitors like KH7 and LRE1 to the highly potent and selective TDI-series of compounds. This guide provides a comparative overview of these inhibitors, equipping researchers with the necessary data and protocols to make informed decisions for their specific research needs. The continued development of novel sAC inhibitors holds great promise for advancing our understanding of cAMP signaling and for the development of new therapeutic agents.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of lead compounds into on-demand, nonhormonal contraceptives: leveraging a public–private drug discovery institute collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 12. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 16. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]
- 17. Frontiers | Erratum: Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Validating the Specificity of sAC Inhibitor TDI-10229 in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, with alternative compounds, supported by experimental data from knockout models to validate its specificity.
This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase 10 (ADCY10).[1] sAC is a crucial enzyme in cellular signaling, converting ATP to cyclic AMP (cAMP). To ensure the therapeutic potential and research utility of this compound, rigorous validation of its specificity is paramount. The use of knockout (KO) animal models, specifically sAC KO mice, provides a definitive method for this validation.
Comparison of sAC Inhibitor Potency and Binding
The following tables summarize the quantitative data comparing this compound with its precursor, LRE1, and a more recent, highly potent successor, TDI-11861.
| Compound | Biochemical IC50 | Cellular IC50 | Source |
| LRE1 | 5.3 µM | Not specified in this study | [2][3] |
| This compound | 113.5 nM | 92 nM | [2][3][4] |
| TDI-11861 | 5.1 nM | 5.5 nM | [2][3][5] |
| Table 1: Comparison of Biochemical and Cellular IC50 Values for sAC Inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce sAC activity by 50%. A lower value indicates higher potency. |
| Compound | SPR-derived KD | SPR Residence Time | Source |
| This compound | 175.6 ± 23.7 nM | 25 ± 1 s | [4] |
| TDI-11861 | 1.4 ± 0.3 nM | 3181 ± 636 s | [4] |
| Table 2: Comparison of Binding Affinity and Residence Time for sAC Inhibitors. KD (dissociation constant) reflects the binding affinity, with a lower value indicating a stronger interaction. Residence time indicates how long the inhibitor remains bound to the target. |
Experimental Validation of Specificity in sAC Knockout Models
A key experiment to validate the on-target activity of this compound involves the use of mouse embryonic fibroblasts (MEFs) derived from sAC knockout mice. In these cells, any cAMP production is independent of sAC and is instead driven by transmembrane adenylyl cyclases (tmACs).
Experimental Finding: Forskolin, a general activator of tmACs, was used to stimulate cAMP production in sAC KO MEFs. The addition of this compound did not inhibit this forskolin-stimulated cAMP accumulation. This result demonstrates that this compound is highly selective for sAC and does not have off-target effects on other adenylyl cyclase isoforms.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the validation process, the following diagrams are provided.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Pharmacokinetic Profiles of sAC Inhibitors: TDI-10229 and TDI-11861
In the landscape of non-hormonal male contraception research, two promising small molecule inhibitors of soluble adenylyl cyclase (sAC), TDI-10229 and its successor TDI-11861, have emerged as significant tool compounds. Both molecules effectively inhibit sAC, an enzyme crucial for sperm motility and maturation, thereby offering a novel on-demand contraceptive approach.[1][2][3][4] This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and TDI-11861, supported by experimental data, to assist researchers and drug development professionals in understanding their respective characteristics and potential applications.
Pharmacokinetic and Pharmacodynamic Properties
TDI-11861 was developed as a second-generation inhibitor, optimized from this compound, to exhibit improved drug-like properties.[5] A key differentiator is the significantly enhanced potency and longer residence time of TDI-11861 compared to its predecessor.[6] While both compounds are orally bioavailable, this compound has demonstrated higher oral bioavailability in mice.[7] However, TDI-11861 achieves greater unbound plasma exposures relative to its cellular IC50, suggesting a more favorable therapeutic window for in vivo applications.[6]
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and TDI-11861 based on preclinical studies in mice.
| Parameter | This compound | TDI-11861 | Reference |
| Biochemical IC50 | 158.6 nM - 195 nM | 3.3 nM | [8][9][10] |
| Cellular IC50 (rat 4-4 cells) | 92 nM | 5.5 nM | [6] |
| Binding Affinity (KD) | 176.0 nM | 1.4 nM | [6] |
| Dissociation Half-Life (t1/2) | 25 seconds | 3181 seconds | [6] |
| Oral Bioavailability (F%) | 59% (at 5 mg/kg) | 11% (at 10 mg/kg) | [6][7] |
| Cmax (Oral) | 15.5 µM (at 5 mg/kg) | ~7 µM (unbound, at 50 mg/kg) | [8] |
| AUC (Oral) | 94 µg·h/mL (at 5 mg/kg) | Not explicitly stated | [8] |
| Mean Residence Time (MRT) | 3.95 hours (at 5 mg/kg, p.o.) | Not explicitly stated | [8] |
| Solubility | 1.3 µg/mL | 79 µg/mL | [6] |
| Permeability (PAMPA) | Good | Good | [6][8] |
Experimental Protocols
The pharmacokinetic parameters listed above were determined through a series of in vitro and in vivo experiments, primarily conducted in mouse models.
In Vitro Assays:
-
Biochemical Potency Assay: The half-maximal inhibitory concentration (IC50) against purified human sAC protein was determined using an in vitro sAC biochemical assay.[6] This typically involves measuring the enzymatic activity of sAC in the presence of varying concentrations of the inhibitor.
-
Cellular Potency Assay: The cellular IC50 was determined in sAC-overexpressing rat 4-4 cells.[6] This assay measures the inhibitor's ability to block sAC-mediated cyclic AMP (cAMP) accumulation within a cellular context.
-
Binding Kinetics: Surface Plasmon Resonance (SPR) was employed to determine the association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (KD) and residence time were calculated.[6]
-
Solubility and Permeability: Aqueous solubility was determined using standard laboratory methods. Permeability was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which models passive diffusion across a lipid membrane.[6]
In Vivo Pharmacokinetic Studies:
Pharmacokinetic studies were conducted in male CD-1 mice.[6] The general protocol involved the following steps:
-
Dosing: A single dose of the compound was administered to the mice, either intravenously (IV) for determining clearance and volume of distribution, or orally (p.o.) to assess oral bioavailability.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Plasma Analysis: The concentration of the compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data was used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), AUC (area under the curve), and bioavailability (F%).
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for the pharmacokinetic evaluation of sAC inhibitors.
Caption: The signaling pathway of sAC in sperm and the inhibitory action of this compound/TDI-11861.
Conclusion
Both this compound and TDI-11861 are valuable chemical probes for studying the function of soluble adenylyl cyclase. While this compound exhibits good oral bioavailability, its lower potency and shorter residence time may limit its in vivo efficacy in certain applications.[6][7] In contrast, TDI-11861, with its superior potency, extended target engagement, and favorable drug-like properties, represents a more advanced tool for in vivo pharmacological studies, particularly in the context of on-demand male contraception.[5][6][11] The preclinical data suggests that a single dose of TDI-11861 can effectively and reversibly immobilize sperm, preventing fertilization in mice without apparent side effects.[2][3] Further research and clinical trials will be necessary to translate these promising preclinical findings into a viable contraceptive option for humans.
References
- 1. lions-talk-science.org [lions-talk-science.org]
- 2. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 3. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]
- 4. oxsci.org [oxsci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
A Comparative Guide to Soluble Adenylyl Cyclase (sAC) Inhibitors: TDI-10229 vs. KH7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TDI-10229 and the earlier soluble adenylyl cyclase (sAC) inhibitor, KH7. We present a comprehensive analysis of their efficacy, selectivity, and key pharmacological properties, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate research tool.
Executive Summary
This compound represents a significant advancement in sAC inhibition, demonstrating superior potency, selectivity, and in vivo suitability compared to the first-generation inhibitor, KH7. While KH7 has been a valuable tool in elucidating the role of sAC, its utility is hampered by lower potency and notable off-target effects, particularly on mitochondrial function. This compound, a potent and orally bioavailable inhibitor, offers a more precise and reliable means to investigate sAC-mediated biology.[1][2][3]
Data Presentation: Quantitative Comparison of sAC Inhibitors
The following table summarizes the key quantitative parameters for this compound and KH7, highlighting the superior profile of this compound.
| Parameter | This compound | KH7 | Reference(s) |
| Biochemical IC50 | 158.6 - 195 nM | ~3-10 µM | [3][4][5] |
| Cellular IC50 | 92 - 113.5 nM (in sAC-overexpressing cells) | ~27 µM (in sAC-overexpressing cells) | [4][6][7] |
| Selectivity | Highly selective vs. transmembrane adenylyl cyclases (tmACs 1-9) and a broad panel of kinases and other drug targets. | Selective for sAC over tmACs, but with known off-target effects. | [1][6][7] |
| Mechanism of Action | Allosteric, binding to the bicarbonate binding site, and extending into the ATP binding site. | sAC-specific inhibitor. | [6][8][9] |
| Off-Target Effects | Not cytotoxic at 20 µM (over 200-fold its cellular IC50). No appreciable activity against 310 kinases and 46 other drug targets. | Compromises mitochondrial ATP production by acting as a classical uncoupler.[1] sAC-independent cytotoxicity has been reported. | [1][3] |
| Oral Bioavailability | Yes (59% in mice). | Not reported, but considered not very drug-like. | [1][3] |
Signaling Pathway and Mechanism of Inhibition
Soluble adenylyl cyclase (sAC) is a unique signaling enzyme that produces the second messenger cyclic AMP (cAMP) from ATP. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate (HCO3-) and calcium (Ca2+), acting as a sensor of the intracellular environment.[9] The generated cAMP goes on to activate Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPACs), which in turn regulate a multitude of cellular processes.[10] this compound exerts its inhibitory effect by binding to the allosteric bicarbonate binding site of sAC.[6][9]
Caption: sAC Signaling Pathway and Inhibition.
Experimental Protocols
Biochemical sAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
Methodology:
The "two-column" method is commonly employed to measure the conversion of [α-³²P]ATP to [³²P]cAMP.[11]
-
Protein Preparation: Recombinant human truncated sAC protein (sACt) is used.[11]
-
Reaction Mixture: The assay is typically performed in a buffer containing 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[11]
-
Inhibitor Incubation: sACt is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or KH7) or DMSO as a vehicle control for 15 minutes.[4]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of [α-³²P]ATP and allowed to proceed at 30°C for a defined period (e.g., 30 minutes).[4] The reaction is then terminated.
-
Quantification: The amount of [³²P]cAMP produced is quantified following separation from unreacted [α-³²P]ATP using sequential Dowex and Alumina columns.[11]
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]
Cellular sAC Inhibition Assay
This assay measures the ability of a compound to inhibit sAC activity within a cellular context.
Methodology:
This assay typically utilizes a cell line that overexpresses sAC, such as the rat 4-4 cell line.[4][6]
-
Cell Culture: sAC-overexpressing 4-4 cells are cultured in appropriate media and plated in multi-well plates.[4][11]
-
Inhibitor Pre-treatment: Cells are pre-treated for 10 minutes with various concentrations of the test inhibitor or DMSO as a control.[11]
-
cAMP Accumulation: Intracellular cAMP accumulation is stimulated by the addition of a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (IBMX), for a short duration (e.g., 5 minutes).[4][11]
-
Cell Lysis and cAMP Quantification: The media is removed, and cells are lysed using 0.1 M HCl. The concentration of cAMP in the cell lysate is then quantified using a commercially available ELISA kit.[4][11]
-
Data Analysis: The amount of accumulated cAMP is normalized to the DMSO-treated controls, and IC50 values are calculated from the dose-response curves.[4]
Experimental Workflow for sAC Inhibitor Evaluation
The evaluation of novel sAC inhibitors typically follows a multi-stage workflow, from initial biochemical screening to cellular and in vivo characterization.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological distinction between soluble and transmembrane adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to safely target widely expressed soluble adenylyl cyclase for contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of lead compounds into on-demand, nonhormonal contraceptives: leveraging a public–private drug discovery institute collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Potency Unlocked: The Structural Basis for TDI-10229's Superiority over LRE1 as a Soluble Adenylyl Cyclase Inhibitor
A new frontier in cellular signaling modulation has been opened with the development of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This guide provides a comprehensive comparison with its predecessor, LRE1, detailing the structural modifications that confer its enhanced potency and favorable pharmacokinetic profile. Supported by experimental data, this analysis will illuminate the key innovations in its design for researchers in drug discovery and chemical biology.
Soluble adenylyl cyclase (sAC), or ADCY10, is a crucial intracellular enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate and calcium ions, positioning it as a key sensor of the intracellular environment. Its involvement in a myriad of physiological processes, including sperm motility and activation, has made it an attractive target for therapeutic intervention.
LRE1 was an early, specific allosteric inhibitor of sAC, binding to the bicarbonate activator binding site.[1][2][3] However, its limited potency and poor pharmacokinetic properties hindered its clinical translation.[4] Structure-based drug design has since led to the development of this compound, a second-generation inhibitor with significantly improved efficacy.[4][5]
Enhanced Potency: A Quantitative Leap Forward
The most striking difference between this compound and LRE1 lies in their inhibitory potency. As demonstrated in both biochemical and cellular assays, this compound exhibits a nanomolar efficacy that is a significant improvement over the micromolar activity of LRE1.
| Compound | Biochemical IC50 | Cellular IC50 | Reference |
| This compound | 195 nM | 92 nM | [6] |
| LRE1 | 5.3 µM (5300 nM) | Not explicitly stated, but implied to be in the micromolar range | [7][8] |
The Structural Blueprint for Enhanced Inhibition
The enhanced potency of this compound is a direct result of strategic structural modifications guided by the crystal structure of LRE1 bound to sAC.[4] These changes optimize the inhibitor's interaction with the bicarbonate binding pocket, leading to a more stable and potent inhibitory complex.
An overlay of the crystal structures of sAC in complex with LRE1 and this compound reveals the subtle yet critical alterations.[5] While both compounds share a 4-aminochloropyrimidine headgroup that maintains key hydrogen-bonding contacts within the binding site, the core scaffold and peripheral moieties of this compound are markedly different.[4][5]
The development of this compound from LRE1 involved two key structural changes:
-
Scaffold Hopping: The 4-aminopyrimidine core of LRE1 was replaced with a 4-pyrazolylpyrimidine in this compound.[4] This "scaffold hop" allowed for a more complete filling of the binding pocket. The larger pyrazole group of this compound occupies the space more effectively than the central amine and cyclopropane substituent of LRE1, leading to additional favorable interactions and contributing to its higher affinity.[5]
-
Replacement of a Metabolically Labile Group: The thiophene ring in LRE1, a potential site of metabolic instability, was replaced with a phenyl group in this compound.[4] This modification not only improved the metabolic profile of the compound but also contributed to its enhanced potency. The phenyl group of this compound orients itself similarly to LRE1's thiophene but with a slight rotation that is accommodated by a minor rearrangement of the interacting Arg176 residue in the sAC binding site.[5]
These rational design choices culminated in an inhibitor with not only superior potency but also improved drug-like properties, including oral bioavailability, making it a valuable tool for in vivo studies.[5]
The Soluble Adenylyl Cyclase Signaling Pathway
Soluble adenylyl cyclase plays a critical role in intracellular signaling by producing the second messenger cAMP. This pathway is distinct from the G-protein coupled receptor-mediated activation of transmembrane adenylyl cyclases.
Caption: The soluble adenylyl cyclase (sAC) signaling pathway.
Experimental Workflows
The determination of the potency of sAC inhibitors relies on robust biochemical and cellular assays.
Caption: Workflow for biochemical and cellular sAC inhibition assays.
Detailed Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay (Biochemical Potency)
This assay determines the direct inhibitory effect of the compounds on purified sAC protein.
Materials:
-
Purified human sAC protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA
-
Substrate/Cofactor Mix: ATP, MgCl₂, CaCl₂, NaHCO₃
-
Inhibitors: this compound and LRE1 dissolved in DMSO
-
α-³²P labeled ATP (for radiolabeling-based detection)
-
Dowex and Alumina columns (for cAMP separation) or commercial cAMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and LRE1) in the assay buffer.
-
In a reaction tube, pre-incubate the purified sAC protein (e.g., ~5 nM) with the various concentrations of the inhibitor or DMSO (vehicle control) for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to achieve final concentrations of, for example, 1 mM ATP, 4 mM MgCl₂, 2 mM CaCl₂, and 40 mM NaHCO₃. Include α-³²P labeled ATP in this mix if using the radiolabeling detection method.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction, for instance, by adding a stop solution or by heat inactivation.
-
Quantify the amount of cAMP produced. For the traditional "two-column" method, the reaction mixture is passed through Dowex and then Alumina columns to separate the radiolabeled cAMP from other nucleotides. The radioactivity of the eluted cAMP is then measured using a scintillation counter. Alternatively, non-radioactive methods such as competitive ELISAs or HTRF-based assays can be used.
-
Plot the percentage of sAC activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cellular sAC Activity Assay (Cellular Potency)
This assay measures the ability of the inhibitors to penetrate the cell membrane and inhibit sAC activity within a cellular context.
Materials:
-
A cell line overexpressing sAC (e.g., 4-4 cells)
-
Cell culture medium and supplements
-
Inhibitors: this compound and LRE1 dissolved in DMSO
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Cell lysis buffer
-
Commercial cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the sAC-overexpressing cells into a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitors or DMSO (vehicle control).
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add IBMX (e.g., to a final concentration of 500 µM) to all wells to prevent the degradation of cAMP by phosphodiesterases.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for cAMP accumulation.
-
Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration in the cell lysates using the cAMP detection kit.
-
Plot the amount of accumulated cAMP against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Soluble adenylyl cyclase, the cell-autonomous member of the family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of TDI-10229: A Guide for Laboratory Professionals
Researchers and drug development professionals handling TDI-10229 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it is imperative to treat this compound as a hazardous chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Key Chemical Properties of this compound
While a comprehensive hazard profile is not publicly available, the following known properties of this compound are crucial for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClN₅ | [1] |
| Molecular Weight | 313.78 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
Experimental Protocols: General Chemical Waste Disposal
The following protocol outlines the standard procedure for disposing of chemical waste like this compound in a laboratory setting. This is a generalized guide and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Materials:
-
Appropriate chemical waste container (plastic is often preferred over glass)[3]
-
Hazardous waste tag provided by your institution's EHS office[3]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Waste Identification and Classification:
-
Treat any unwanted, expired, or surplus this compound, including solutions and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[4]
-
Do not dispose of this compound down the sanitary sewer or in regular trash.[3][5] Chemical waste must be managed separately to prevent environmental contamination and potential reactions in the drainage system.[5]
-
-
Container Selection and Management:
-
Select a waste container that is compatible with the chemical properties of this compound and any solvents used. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4][6]
-
Keep the waste container closed at all times, except when adding waste.[4][7]
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or chemical formulas.[3]
-
The approximate concentrations and volumes of each component.
-
The date of waste generation (the date the first waste was added).[3]
-
The name and contact information of the principal investigator or responsible researcher.[3]
-
The laboratory location (building and room number).[3]
-
-
-
Waste Segregation and Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a specified period (check with your institution's EHS guidelines), arrange for its collection.
-
Submit a hazardous waste pickup request to your institution's EHS office.[9]
-
Mandatory Visualization: Disposal Workflow for Laboratory Chemicals
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling TDI-10229
Disclaimer: As of the latest update, a specific Material Safety Data Sheet (MSDS) for TDI-10229 is not publicly available. The following guidelines are based on general best practices for handling novel chemical compounds of unknown toxicity and have been supplemented with safety protocols for toluene diisocyanate (TDI), a related chemical class. These recommendations are provided to ensure the highest degree of safety in the absence of specific data. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC).
Personal Protective Equipment (PPE)
Given the potential hazards associated with handling chemical compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on guidelines for TDI.[1][2]
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | To protect against potential splashes of the compound, especially when handling liquid solutions.[1][2] |
| Hand Protection | Double gloving is recommended. An inner glove of polyethylene/ethylene vinyl alcohol (PE/EVAL) laminate and an outer glove of nitrile or butyl rubber. | To provide long-term permeation protection and resistance to chemical degradation. The outer glove can be selected for dexterity and resistance to physical hazards.[1] |
| Body Protection | A lab coat or chemical-resistant apron is mandatory. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended. | To protect the skin from direct contact with the compound.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if airborne concentrations could exceed established limits, a respirator may be necessary. | To prevent inhalation of any vapors or aerosols. At room temperature, airborne concentrations of TDI can exceed permissible exposure limits.[2] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Engineering Controls: All work with this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]
-
Solution Preparation: When preparing solutions, add solvents sequentially and ensure thorough mixing at each step. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[5]
Spill Management:
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, contain the spill using absorbent materials. The contaminated materials should be collected in a sealed container for proper disposal.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific disposal procedures.
Experimental Protocols
Stock Solution Preparation:
To prepare a stock solution of this compound, the following steps should be followed:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear the recommended PPE.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate solvent, such as DMSO, to the powder.[4][5]
-
If needed, use sonication to aid in dissolution.[4]
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes for storage to avoid repeated freeze-thaw cycles.[4]
The following table provides a reference for preparing stock solutions of varying concentrations:
| Desired Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg |
| 1 mM | 3.1869 mL | 15.9347 mL | 31.8695 mL |
| 5 mM | 0.6374 mL | 3.1869 mL | 6.3739 mL |
| 10 mM | 0.3187 mL | 1.5935 mL | 3.1869 mL |
Data derived from product information sheets.[4]
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
